Product packaging for 4-(Methylthio)quinazoline(Cat. No.:CAS No. 13182-59-7)

4-(Methylthio)quinazoline

Cat. No.: B15071270
CAS No.: 13182-59-7
M. Wt: 176.24 g/mol
InChI Key: COABNVNLVJLMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Methylthio)quinazoline is an organic compound with the molecular formula C 9 H 8 N 2 S and a molecular weight of 176.24 g/mol . It is built on a quinazoline core, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, which is a significant scaffold in medicinal chemistry . The compound is identified by the CAS Registry Number 13182-59-7 . The methylthio (-SCH 3 ) functional group at the 4-position of the quinazoline ring makes this molecule a valuable synthetic intermediate. This moiety can serve as a leaving group in nucleophilic substitution reactions, allowing researchers to functionalize the molecule and create a diverse array of novel quinazoline derivatives for structure-activity relationship (SAR) studies . The quinazoline pharmacophore is well-established in drug discovery. Several FDA-approved anticancer agents, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline structure and function as potent inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases . These drugs typically act by competitively binding to the ATP-binding site of the target kinase, thereby inhibiting signal transduction cascades that promote cell proliferation . As a building block, this compound provides researchers with a key starting material to develop and investigate new compounds with potential biological activity for various research programs. Safety Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B15071270 4-(Methylthio)quinazoline CAS No. 13182-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13182-59-7

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-methylsulfanylquinazoline

InChI

InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3

InChI Key

COABNVNLVJLMAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-(Methylthio)quinazoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from computational predictions, established chemical principles of the quinazoline scaffold, and experimental data from closely related analogs. This guide covers physicochemical properties, proposed synthesis methodologies, expected spectral characteristics, and potential biological activities, offering a valuable resource for researchers interested in this heterocyclic compound.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The introduction of a methylthio group at the 4-position of the quinazoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent. This guide aims to provide a detailed understanding of the chemical characteristics of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈N₂SPubChem[3]
Molecular Weight 176.24 g/mol PubChem[3]
CAS Number 13182-59-7PubChem[3]
XLogP3 1.8PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 1PubChem[3]
Topological Polar Surface Area 51.1 ŲPubChem[3]
Predicted Boiling Point 387.7 ± 34.0 °CChemicalBook[4]
Predicted Density 1.39 ± 0.1 g/cm³ChemicalBook[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, based on established synthetic routes for analogous 4-thioether substituted quinazolines, two primary methods can be proposed.

Proposed Synthesis from Quinazoline-4-thione

This method involves the S-alkylation of quinazoline-4-thione with a suitable methylating agent.

Reaction Scheme:

G quinazoline_thione Quinazoline-4-thione product This compound quinazoline_thione->product methyl_iodide Methyl Iodide (CH3I) methyl_iodide->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product

Figure 1: Proposed synthesis of this compound from Quinazoline-4-thione.

Detailed Experimental Protocol:

  • Preparation of Reactants: To a solution of quinazoline-4-thione (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1 to 1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the thiolate anion.

  • Addition of Methylating Agent: Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 to 1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Proposed Synthesis from 4-Chloroquinazoline

This alternative route involves the nucleophilic substitution of the chlorine atom in 4-chloroquinazoline with a methylthiolate source.

Reaction Scheme:

G chloroquinazoline 4-Chloroquinazoline product This compound chloroquinazoline->product sodium_thiomethoxide Sodium thiomethoxide (NaSCH3) sodium_thiomethoxide->product solvent Solvent (e.g., DMF, Ethanol) solvent->product

Figure 2: Proposed synthesis of this compound from 4-Chloroquinazoline.

Detailed Experimental Protocol:

  • Preparation of Reactants: Dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent like DMF or ethanol.

  • Addition of Nucleophile: Add sodium thiomethoxide (NaSCH₃) (1.1 to 1.5 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectral Properties

Direct experimental spectral data for this compound is not available in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of its structure and comparison with related quinazoline derivatives.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system and the methylthio group.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-2~8.5-9.0s
H-5~8.0-8.2d
H-6, H-7~7.5-7.9m
H-8~7.9-8.1d
-SCH₃~2.5-3.0s
13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C-2~150-155
C-4~160-165
C-4a~120-125
C-5~125-130
C-6~125-130
C-7~130-135
C-8~120-125
C-8a~150-155
-SCH₃~15-20
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
C=N stretch1600-1650
C=C stretch (aromatic)1450-1600
C-S stretch600-800
Mass Spectrometry

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

IonExpected m/z
[M]⁺176
[M+H]⁺177

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the broader class of quinazoline derivatives is well-known for a wide range of pharmacological effects. Thioether-substituted quinazolines, in particular, have shown promise as anticancer agents.[5]

Potential Anticancer Activity

Many 4-substituted quinazoline derivatives are known to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The methylthio group at the 4-position could potentially interact with the active sites of these enzymes. Additionally, some quinazoline derivatives have been investigated as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), which are crucial targets in cancer therapy.[1]

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical representation of how a quinazoline derivative might inhibit the EGFR signaling pathway is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK EGF EGF EGF->EGFR Quinazoline This compound (Hypothetical Inhibitor) Quinazoline->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Figure 3: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on computational predictions and the well-established chemistry of the quinazoline scaffold. The proposed synthetic routes offer a practical approach for its preparation, and the predicted spectral data will be instrumental in its characterization. The potential for this molecule to interact with key biological targets, particularly in the context of cancer, warrants further experimental validation. This guide serves as a foundational resource to stimulate and support future research on this compound and its derivatives.

References

An In-depth Technical Guide to 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 13182-59-7

This technical guide provides a comprehensive overview of 4-(Methylthio)quinazoline, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Physicochemical Properties

This compound, with the chemical formula C₉H₈N₂S, is a quinazoline derivative characterized by a methylthio group substituted at the 4-position of the quinazoline ring.[1] This structural feature plays a significant role in its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 13182-59-7[1]
Molecular Formula C₉H₈N₂S[1]
Molecular Weight 176.24 g/mol [1]
IUPAC Name 4-(methylsulfanyl)quinazoline[1]
SMILES CSC1=NC=NC2=CC=CC=C21[1]
InChI InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3[1]
InChIKey COABNVNLVJLMAS-UHFFFAOYSA-N[1]

Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 4-position of the quinazoline ring with a methylthiolate source.

Experimental Protocol: Synthesis of this compound from 4-Chloroquinazoline

This protocol is a representative method based on general procedures for the synthesis of 4-alkyl(aryl)thioquinazoline derivatives.[2]

Materials:

  • 4-Chloroquinazoline

  • Sodium thiomethoxide (Sodium methanethiolate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine solution (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The introduction of a methylthio group at the 4-position can modulate the biological activity of the quinazoline scaffold.

Anticancer Activity

Numerous studies have highlighted the potential of quinazoline derivatives as anticancer agents.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of EGFR and PI3K/Akt Signaling Pathways:

The epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway are crucial for cell growth, proliferation, and survival.[7][8][9][10] Aberrant activation of these pathways is a hallmark of many cancers. Quinazoline-based compounds have been developed as potent inhibitors of EGFR tyrosine kinase and the PI3K/Akt pathway.[2][7][8][11][12][13][14][15] The 4-anilinoquinazoline scaffold, for instance, is a well-known pharmacophore for EGFR inhibition.[12] While direct studies on this compound are limited, its structural similarity to other active quinazolines suggests it may also target these pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Quinazoline This compound (Proposed Inhibition) Quinazoline->PI3K Quinazoline->Akt

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][16]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plate Add_Compound Add compound dilutions to cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Add_Compound Incubation Incubate for 48-72 hours Add_Compound->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan crystals in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Conclusion

This compound is a molecule of significant interest within the broader class of quinazoline derivatives. Its synthesis is accessible through established chemical methodologies. While further research is required to fully elucidate its specific biological targets and mechanism of action, the existing body of knowledge on related quinazoline compounds suggests its potential as a modulator of key signaling pathways implicated in cancer. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

References

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 4-(methylthio)quinazoline, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a methylthio group at the 4-position of the quinazoline ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the two most common and effective methods for the synthesis of this compound: the S-methylation of quinazoline-4-thione and the nucleophilic substitution of 4-chloroquinazoline.

Synthetic Pathways

Two primary synthetic strategies have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction.

1. S-Methylation of Quinazoline-4-thione: This is a direct and efficient method that involves the selective alkylation of the sulfur atom of quinazoline-4-thione using a methylating agent.

2. Nucleophilic Aromatic Substitution of 4-Chloroquinazoline: This approach utilizes the reactivity of the 4-chloro group towards nucleophilic attack by a methyl mercaptan equivalent.

The logical workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Material Quinazoline-4-thione or 4-Chloroquinazoline Reaction S-Methylation or Nucleophilic Substitution Starting_Material->Reaction Methylating Agent or Thiomethyl Source Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Analysis NMR, MS, MP Pure_Product->Analysis

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocols

Method 1: S-Methylation of Quinazoline-4-thione

This method relies on the direct alkylation of quinazoline-4-thione. The regioselectivity of the methylation (S- vs. N-methylation) is highly dependent on the reaction conditions, with polar protic solvents favoring the desired S-alkylation.[1]

Reaction Scheme:

S_Methylation Quinazoline-4-thione Quinazoline-4-thione Product This compound Quinazoline-4-thione->Product Ethanol, 80-90°C Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Product

Caption: S-Methylation of quinazoline-4-thione.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinazoline-4-thione (1.62 g, 0.01 mol) in 50 mL of absolute ethanol.

  • To this solution, add methyl iodide (1.42 g, 0.01 mol).

  • Heat the reaction mixture in a water bath at 80-90°C with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, 4-methylthioquinazoline, can be isolated from the reaction mixture.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane) to yield the pure product.

Method 2: Nucleophilic Aromatic Substitution of 4-Chloroquinazoline

This method involves the displacement of the chloro group at the 4-position of the quinazoline ring by a thiomethyl nucleophile. This is a common strategy for introducing sulfur-containing substituents onto the quinazoline core.

Reaction Scheme:

Nucleophilic_Substitution 4-Chloroquinazoline 4-Chloroquinazoline Product This compound 4-Chloroquinazoline->Product Acetone, K2CO3 (if using CH3SH), Reflux Sodium_Thiomethoxide Sodium Thiomethoxide (NaSCH3) Sodium_Thiomethoxide->Product

Caption: Nucleophilic substitution of 4-chloroquinazoline.

Detailed Protocol:

  • To a solution of 4-chloroquinazoline in acetone, add an equimolar amount of a methyl mercaptan source, such as sodium thiomethoxide or methyl mercaptan in the presence of a base like potassium carbonate.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactants and Products

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
Quinazoline-4-thioneC₈H₆N₂S162.21Starting Material (Method 1)
4-ChloroquinazolineC₈H₅ClN₂164.59Starting Material (Method 2)
Methyl IodideCH₃I141.94Reagent (Method 1)
Sodium ThiomethoxideCH₃NaS70.09Reagent (Method 2)
This compoundC₉H₈N₂S176.24Product

Table 2: Reaction Conditions and Yields

MethodSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
S-MethylationEthanol-80-90Not Specified71[1]
Nucleophilic SubstitutionAcetoneK₂CO₃RefluxNot SpecifiedNot SpecifiedInferred

Table 3: Characterization Data for this compound

PropertyValue
AppearanceSolid
Melting PointNot Specified
¹H NMR Not Specified
¹³C NMR Not Specified
Mass Spectrum (m/z) Not Specified

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: S-methylation of quinazoline-4-thione and nucleophilic substitution of 4-chloroquinazoline. The S-methylation approach in a polar protic solvent offers a direct and high-yielding method. The choice of synthesis will ultimately be guided by the availability of starting materials and the desired scale of the reaction. Further research is warranted to fully characterize the product and explore its potential applications in drug development.

References

A Technical Guide to 4-(Methylthio)quinazoline (IUPAC Name: 4-methylsulfanylquinazoline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)quinazoline, a heterocyclic compound of interest in medicinal chemistry. Its IUPAC name is 4-methylsulfanylquinazoline. This document details its synthesis, physicochemical properties, and known biological activities, including anticancer, antiviral, and anti-inflammatory potential. Experimental protocols for the synthesis of related derivatives and assays for biological activity are provided to facilitate further research and development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, logical workflows and potential signaling pathway interactions are visualized using Graphviz diagrams.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The quinazoline scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of therapeutic agents. The addition of a methylthio group at the 4-position of the quinazoline ring system gives rise to this compound, a compound with potential for further chemical modification and biological evaluation. This guide aims to consolidate the current scientific knowledge on this compound and its derivatives to support ongoing research and drug development efforts.

Physicochemical Properties

PropertyValueReference
IUPAC Name 4-methylsulfanylquinazoline
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
CAS Number 13182-59-7

Synthesis and Experimental Protocols

General Synthesis Workflow for 4-Thioquinazoline Derivatives

The synthesis of 4-thioquinazoline derivatives typically involves a multi-step process starting from substituted anthranilic acids. A representative workflow is illustrated below.

G A Anthranilic Acid Derivative B 2-Thioxo-2,3-dihydroquinazolin-4(3H)-one A->B Reaction with Thiourea or Isothiocyanate C 4-Chloroquinazoline Derivative B->C Chlorination (e.g., POCl3, SOCl2) D 4-Thioquinazoline Derivative C->D Thiolysis (e.g., NaSH) E This compound Derivative D->E Alkylation (e.g., Methyl Iodide)

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 4-Thioquinazoline Derivatives Containing a Chalcone Moiety

This protocol is adapted from the synthesis of related antiviral compounds and can be modified for the synthesis of this compound.[2]

Step 1: Synthesis of Quinazolin-4(3H)-one (Intermediate 1)

  • A mixture of a substituted 2-aminobenzoic acid and formamide is heated at 140-145 °C for 4.5 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered and washed to yield the quinazolin-4(3H)-one derivative.

Step 2: Synthesis of 4-Chloroquinazoline (Intermediate 2)

  • The quinazolin-4(3H)-one derivative from Step 1 is refluxed with thionyl chloride (SOCl₂) to yield the corresponding 4-chloroquinazoline derivative.

Step 3: Synthesis of Quinazoline-4-thiol (Intermediate 3)

  • The 4-chloroquinazoline derivative is reacted with a sulfur source, such as sodium hydrosulfide (NaSH), in a suitable solvent like ethanol to produce the quinazoline-4-thiol.

Step 4: Synthesis of this compound

  • To a solution of quinazoline-4-thiol in a suitable solvent (e.g., ethanol or DMF), a base (e.g., sodium hydroxide or potassium carbonate) is added.

  • Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • The product is isolated by pouring the reaction mixture into water, followed by filtration or extraction with an organic solvent.

  • Purification is typically achieved by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives, including those with a methylthio group.

Table 1: In Vitro Anticancer Activity of 4-(Aryl)-2-(methylthio) benzo[h]quinazoline Derivatives [3][4]

CompoundSubstituent (Aryl Group)Cell LineIC₅₀ (µg/mL)
C14-(2-fluorophenyl)MCF-762.5
C24-(3,4-dimethoxyphenyl)MCF-762.5

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antiviral Activity

Derivatives of 4-thioquinazoline have shown promising antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).

Table 2: Antiviral Activity of 4-Thioquinazoline Derivatives Against TMV [2][5]

CompoundCurative Activity at 500 µg/mL (%)Protection Activity EC₅₀ (µg/mL)Inactivation Activity at 500 µg/mL (%)
M152.5 ± 5.2274.3 ± 6.263.9 ± 6.1
M247.7 ± 4.3156.4 ± 4.182.1 ± 4.1
M648.3 ± 3.3138.1 ± 3.483.2 ± 4.4
Ribavirin (Control)37.9 ± 1.9436.0 ± 4.372.9 ± 2.4

Experimental Protocol: Half-Leaf Method for Antiviral Activity against TMV [2]

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are dusted with carborundum and inoculated with a solution of TMV.

  • Compound Application: Immediately after inoculation, one half of each leaf is treated with a solution of the test compound, while the other half is treated with a control solution (e.g., solvent only).

  • Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for 3-4 days to allow for the development of local lesions.

  • Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.

  • Inhibition Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Anti-inflammatory Activity

While direct studies on this compound are limited, related quinazolinone derivatives have demonstrated anti-inflammatory properties.[6][7][8] The evaluation of anti-inflammatory activity often involves in vitro assays such as the inhibition of protein denaturation.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation) [6]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Inhibition Calculation: The percentage inhibition of protein denaturation is calculated using the formula: Percentage Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

Potential Signaling Pathways

The biological activities of quinazoline derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and viral replication. While the specific mechanisms of this compound are yet to be fully elucidated, related compounds have been shown to modulate pathways such as NF-κB and MAPK.[9][10][11]

G cluster_0 External Stimuli (e.g., LPS, Cytokines) cluster_1 Intracellular Signaling cluster_2 Transcription Factor Activation cluster_3 Cellular Response A Receptor B MAPK Cascade (ERK, p38, JNK) A->B C IκB Kinase (IKK) A->C D AP-1 B->D E NF-κB C->E F Gene Expression (Inflammatory Cytokines, Proliferation) D->F E->F X This compound (Potential Inhibition) X->B X->C

Caption: Potential inhibitory effects on inflammatory signaling pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has summarized the available information on its synthesis, and the demonstrated anticancer, antiviral, and potential anti-inflammatory activities of its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its therapeutic potential. The logical workflows and pathway diagrams presented herein offer a framework for designing future studies to explore the structure-activity relationships and optimize the pharmacological profile of this class of compounds.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Methylthio)quinazoline. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide also includes data for closely related derivatives to provide a comparative context for researchers.

Core Physical and Chemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂SPubChem CID: 7160391[1]
Molecular Weight 176.24 g/mol PubChem CID: 7160391[1]
IUPAC Name 4-(methylsulfanyl)quinazolinePubChem CID: 7160391[1]
CAS Number 13182-59-7PubChem CID: 7160391[1]
XLogP3 1.8PubChem CID: 7160391[1]
Hydrogen Bond Donor Count 0PubChem CID: 7160391[1]
Hydrogen Bond Acceptor Count 3PubChem CID: 7160391[1]
Rotatable Bond Count 1PubChem CID: 7160391[1]
Exact Mass 176.04081944 DaPubChem CID: 7160391[1]
Topological Polar Surface Area 51.1 ŲPubChem CID: 7160391[1]
Complexity 151PubChem CID: 7160391[1]

Note: The data in Table 1 is computationally generated and may differ from experimental values.

For comparative purposes, the experimental data for the closely related compound, 4-(methylthio)-2-phenylquinazoline , is presented in Table 2.

Table 2: Experimental Data for 4-(methylthio)-2-phenylquinazoline

PropertyValueSource
Melting Point 93-94 °CSmith et al.[2]
Molecular Formula C₁₅H₁₂N₂SSmith et al.[2]
Molecular Weight 252.33 g/mol Smith et al.[2]

Spectral Data

Table 3: Mass Spectrometry Data for 4-(methylthio)-2-phenylquinazoline

Techniquem/z Values (%)Source
EI-MS 252 (M+, 100), 251 (72), 205 (60), 102 (47), 77 (61), 51 (33)Smith et al.[2]
CI-MS 253 (MH+, 100), 207 (3)Smith et al.[2]
HRMS (CI) Calculated for C₁₅H₁₃N₂S [MH]⁺: 253.0794; Found: 253.0789Smith et al.[2]

Experimental Protocols

The synthesis of this compound and its derivatives typically involves the S-alkylation of a corresponding quinazoline-4-thione precursor. The following is a representative protocol based on the synthesis of 4-(methylthio)-2-phenylquinazoline.[2]

Synthesis of 4-(methylthio)-2-phenylquinazoline

Materials:

  • 2-phenyl-3H-quinazoline-4-thione

  • Methanol (MeOH)

  • Water (H₂O)

  • Potassium hydroxide (KOH)

  • Iodomethane (CH₃I)

  • Diethyl ether (Et₂O)

Procedure:

  • A solution of 2-phenyl-3H-quinazoline-4-thione (4.81 g, 20.2 mmol) is prepared in a 1:1 mixture of methanol and water (50 ml).

  • Potassium hydroxide (3.0 g) is added to the solution.

  • Iodomethane (3.41 g, 24.0 mmol) is added to the reaction mixture.

  • The mixture is stirred for 20 minutes at room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The solid is washed with water (3 x 30 ml) and dried.

  • The crude product is recrystallized from diethyl ether to yield 4-(methylthio)-2-phenylquinazoline as colorless crystals.

This general approach can be adapted for the synthesis of the parent this compound by starting with quinazoline-4-thione.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, certain 4-methyl quinazoline derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDAC), two key targets in cancer therapy.

The dual inhibition of PI3K and HDAC by these compounds can lead to the synergistic induction of apoptosis and cell cycle arrest in cancer cells. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.

The logical relationship of this dual-inhibition mechanism is depicted in the following diagram:

PI3K_HDAC_Inhibition cluster_inhibitor This compound Derivative cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Inhibitor This compound Derivative PI3K PI3K Inhibitor->PI3K Inhibits HDAC HDAC Inhibitor->HDAC Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Acetylation Histone Acetylation (Tumor Suppressor Gene Expression) HDAC->Acetylation Deacetylates (Inhibits) Apoptosis Apoptosis Acetylation->Apoptosis CellCycleArrest Cell Cycle Arrest Acetylation->CellCycleArrest

Dual inhibition of PI3K and HDAC pathways.
Experimental Workflow for Assessing Anticancer Activity

The evaluation of the anticancer properties of this compound derivatives typically involves a series of in vitro assays. A general experimental workflow is outlined below.

anticancer_workflow Start Synthesized this compound Derivative CellCulture Cancer Cell Line Culture (e.g., Breast, Lung, Colon) Start->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If cytotoxic WesternBlot Western Blot Analysis (PI3K/Akt/mTOR & HDAC pathway proteins) Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis Data Analysis & Conclusion WesternBlot->DataAnalysis

Workflow for in vitro anticancer evaluation.

This guide provides a foundational understanding of the physical and chemical characteristics of this compound, acknowledging the areas where further experimental validation is required. The provided protocols and pathway diagrams offer a starting point for researchers interested in the synthesis and biological evaluation of this and related quinazoline derivatives.

References

Starting materials for 4-(Methylthio)quinazoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 4-(Methylthio)quinazoline, a key heterocyclic compound with significant potential in medicinal chemistry. The document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting the optimal synthetic strategy. Furthermore, it explores the biological context of quinazoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound is predominantly achieved through two principal pathways, each commencing from a distinct starting material: Quinazoline-4-thione and 4-Chloroquinazoline . The choice between these precursors often depends on their commercial availability, cost, and the desired scale of the reaction.

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialReagentsGeneral Reaction TypeReported YieldKey Considerations
Quinazoline-4-thioneMethyl iodide, Methyl tosylate, or Dimethyl sulfateS-alkylationUp to 71%[1]Reaction conditions can be tuned to favor S-alkylation over N-alkylation. The choice of solvent is critical.
4-ChloroquinazolineSodium thiomethoxide or Methyl mercaptan with a baseNucleophilic Aromatic SubstitutionYields vary depending on specific analogues and conditions.4-Chloroquinazoline can be prepared from the more accessible 4-hydroxyquinazoline.[2] This route is versatile for creating a variety of 4-substituted quinazolines.

Experimental Protocols

Method 1: Synthesis from Quinazoline-4-thione

This protocol is based on the S-alkylation of quinazoline-4-thione using a methylating agent. The choice of solvent plays a crucial role in the regioselectivity of the reaction, with polar protic solvents like ethanol favoring the formation of the S-methylated product.[1]

Protocol: S-Methylation of Quinazoline-4-thione [1]

  • Dissolution: In a flask equipped with a thermometer, separatory funnel, and mechanical stirrer, dissolve 1.62 g (0.01 mol) of quinazoline-4-thione in 50 ml of absolute ethanol.

  • Addition of Methylating Agent: While stirring, add 1.06 ml (0.01 mol) of methyl iodide dropwise to the solution through the separatory funnel.

  • Reaction: Heat the reaction mixture in a water bath at 80-90°C. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture. The product, this compound, can be isolated and purified using standard techniques such as filtration and recrystallization from a suitable solvent like hexane. A yield of 71% has been reported for this method.[1]

Method 2: Synthesis from 4-Chloroquinazoline

This approach involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the quinazoline ring is displaced by a methylthio group. This method is highly versatile for the synthesis of various 4-alkyl(aryl)thioquinazoline derivatives.[3]

General Protocol: Thioetherification of 4-Chloroquinazoline [3]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent such as acetone.

  • Addition of Reagents: Add sodium thiomethoxide (CH₃SNa) (1.1 equivalents) or a combination of methyl mercaptan and a base like potassium carbonate (K₂CO₃) to the solution.

  • Reaction: Reflux the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography.

  • Work-up: Upon completion, cool the reaction mixture and filter off any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Logical Workflow for Synthesis

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_start Starting Material Selection cluster_method1 Method 1: S-Alkylation cluster_method2 Method 2: Nucleophilic Substitution Start Quinazoline-4-thione Reagent1 Methylating Agent (e.g., Methyl Iodide) Start->Reagent1 Start2 4-Chloroquinazoline Reagent2 Methylthiol Source (e.g., Sodium Thiomethoxide) Start2->Reagent2 Solvent1 Polar Protic Solvent (e.g., Ethanol) Reagent1->Solvent1 Reaction1 Heat (80-90°C) Solvent1->Reaction1 Product This compound Reaction1->Product Solvent2 Solvent (e.g., Acetone) Reagent2->Solvent2 Reaction2 Reflux Solvent2->Reaction2 Reaction2->Product

Caption: Synthetic routes to this compound.

Biological Relevance: Quinazolines as PI3K/Akt/mTOR Pathway Inhibitors

Quinazoline derivatives have emerged as a significant class of compounds in drug discovery, particularly in oncology. Many have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in various cancers.[1][4][5] The inhibition of this pathway by quinazoline-based molecules can lead to the suppression of tumor growth and induction of apoptosis.

The following diagram illustrates the mechanism of action of quinazoline-based inhibitors on the PI3K/Akt/mTOR signaling cascade.

G Quinazoline Inhibition of PI3K/Akt/mTOR Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition mTOR->Apoptosis Inhibitor Quinazoline Derivative (e.g., this compound analogue) Inhibitor->PI3K Inhibits

Caption: Quinazoline inhibition of the PI3K/Akt/mTOR pathway.

This guide provides a foundational understanding of the synthesis of this compound and highlights the therapeutic potential of the broader quinazoline scaffold. The detailed protocols and comparative data are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis methodologies for 4-(methylthio)quinazoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and biological pathways.

Core Synthesis Strategy

The primary and most direct route to this compound derivatives involves a two-step process: the synthesis of a quinazoline-4-thione precursor, followed by its S-methylation. This foundational method can be adapted to produce a variety of substituted analogs.

Synthesis of Quinazoline-4-thione Precursor

The initial step is the formation of the quinazoline-4-thione core. A common method involves the thionation of the corresponding quinazolin-4-one.

Experimental Protocol: Synthesis of Quinazolin-4-thione from Quinazolin-4-one [1]

  • Materials: Quinazolin-4-one, Phosphorus Pentasulfide (P4S10), Pyridine.

  • Procedure:

    • A mixture of quinazolin-4-one and phosphorus pentasulfide in pyridine is prepared.

    • The reaction mixture is refluxed for several hours.

    • After cooling, the mixture is poured into water to precipitate the product.

    • The crude product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield pure quinazolin-4-thione.

S-Methylation of Quinazoline-4-thione

The second key step is the selective methylation of the sulfur atom at the 4-position. The choice of methylating agent and reaction conditions can influence the regioselectivity of the reaction, with S-methylation generally favored under basic conditions.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Materials: Quinazoline-4-thione, Methyl Iodide, a suitable base (e.g., Potassium Carbonate or Sodium Hydride), and a polar aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile).

  • Procedure:

    • Quinazoline-4-thione is dissolved in the chosen solvent in a reaction flask.

    • The base is added to the solution to deprotonate the thiol group, forming a thiolate anion.

    • Methyl iodide is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature or gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford this compound.

Synthesis Workflow:

G cluster_0 Step 1: Thionation cluster_1 Step 2: S-Methylation Quinazolinone Quinazolin-4-one Thionation Thionation (P4S10, Pyridine, Reflux) Quinazolinone->Thionation Quinazolinethione Quinazoline-4-thione Thionation->Quinazolinethione Methylation S-Methylation (Methyl Iodide, Base, Solvent) Quinazolinethione->Methylation Methylthioquinazoline This compound Methylation->Methylthioquinazoline

Core synthesis route to this compound.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives, such as halogenated analogs, follows a similar strategy, starting from the appropriately substituted anthranilic acid.

Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Experimental Protocol: [3]

  • Materials: 5-Bromoanthranilic acid, Phenyl isothiocyanate, Ethanol.

  • Procedure:

    • 5-Bromoanthranilic acid is reacted with phenyl isothiocyanate in ethanol.

    • The reaction mixture is refluxed to yield the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

Synthesis of 6-Bromo-4-(methylthio)quinazoline Derivatives

The subsequent S-alkylation is performed on the bromo-substituted quinazolinethione intermediate.

Experimental Protocol: [3]

  • Materials: 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, Alkyl halide (e.g., methyl iodide), Potassium Carbonate (K2CO3), Dimethylformamide (DMF).

  • Procedure:

    • The intermediate from the previous step is dissolved in DMF.

    • Potassium carbonate is added as the base.

    • The appropriate alkyl halide is added, and the reaction mixture is stirred to yield the corresponding S-alkylated quinazoline-4-one derivative.

Synthesis Workflow for Substituted Derivatives:

G cluster_0 Step 1: Formation of Substituted Quinazolinethione cluster_1 Step 2: S-Alkylation Bromoanthranilic 5-Bromoanthranilic acid Reaction1 Reaction with Phenyl isothiocyanate (Ethanol, Reflux) Bromoanthranilic->Reaction1 BromoQuinazolinethione 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Reaction1->BromoQuinazolinethione Alkylation S-Alkylation (Alkyl Halide, K2CO3, DMF) BromoQuinazolinethione->Alkylation FinalProduct 6-Bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one Alkylation->FinalProduct

Synthesis of substituted this compound derivatives.

Quantitative Data Summary

The following tables summarize the reported yields and melting points for key compounds in the synthesis of this compound derivatives.

CompoundStarting Material(s)ReagentsSolventYield (%)Melting Point (°C)Reference
Quinazoline-4-thioneQuinazolin-4-oneP4S10PyridineHigh310-312[1]
This compoundQuinazoline-4-thioneMethyl Iodide, K2CO3DMF8568-70[2]
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneButyl bromide, K2CO3DMF74.6128-130[3][4]

Biological Significance and Signaling Pathways

Quinazoline derivatives are a well-established class of pharmacologically active compounds, with many exhibiting potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6] Overactivation of this pathway is a common feature of many cancers. Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.[5][6]

EGFR Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor (e.g., this compound derivative) Quinazoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Angiogenesis_node Angiogenesis mTOR->Angiogenesis_node EGF EGF (Ligand) EGF->EGFR G cluster_0 Endothelial Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras_v Ras VEGFR->Ras_v PI3K_v PI3K VEGFR->PI3K_v Quinazoline Quinazoline Inhibitor (e.g., this compound derivative) Quinazoline->VEGFR PKC PKC PLCg->PKC Proliferation_v Proliferation PKC->Proliferation_v Permeability Vascular Permeability PKC->Permeability Raf_v Raf Ras_v->Raf_v MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v Migration Migration ERK_v->Migration Akt_v Akt PI3K_v->Akt_v Survival_v Survival Akt_v->Survival_v VEGF VEGF (Ligand) VEGF->VEGFR

References

Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)quinazoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document compiles available spectroscopic data and outlines the experimental protocols utilized for its characterization, offering a valuable resource for scientists working with this and related quinazoline derivatives.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₈N₂S Molecular Weight: 176.24 g/mol CAS Number: 13182-59-7[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific experimental ¹H and ¹³C NMR data for the unsubstituted this compound were not found in the provided search results. The tables are presented as a template for data inclusion upon availability.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
Data not available in search results

Note: Specific experimental FT-IR data for this compound were not found in the provided search results. The table is a template for data inclusion.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
Data not available in search results

Note: Specific experimental mass spectrometry data for this compound were not found in the provided search results. The table is a template for data inclusion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopic Data

λmax (nm)Solvent
Data not available in search results

Note: Specific experimental UV-Vis data for this compound were not found in the provided search results. The table is a template for data inclusion.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of quinazoline derivatives are described below. These represent general methodologies that are applicable to the characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 or 500 MHz spectrometer.[2][3] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used, with tetramethylsilane (TMS) serving as an internal standard for chemical shift referencing.[4]

FT-IR Spectroscopy

Infrared spectra are generally obtained using an FT-IR spectrometer.[3] Samples can be prepared as KBr pellets or analyzed as a thin film.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV.[3] High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent, such as acetonitrile or dimethyl sulfoxide (DMSO).[5] The concentration of the sample solution is typically in the micromolar range.

Synthesis and Characterization Workflow

The general workflow for the synthesis and spectroscopic characterization of a quinazoline derivative like this compound is outlined below. This process ensures the purity and correct structural identification of the target compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms uvvis UV-Vis Spectroscopy purification->uvvis interpretation Spectral Interpretation nmr->interpretation ftir->interpretation ms->interpretation uvvis->interpretation structure Structure Confirmation interpretation->structure

Figure 1. General workflow for the synthesis and spectroscopic characterization of this compound.

This document serves as a foundational guide to the spectroscopic properties of this compound. Further experimental work is required to populate the data tables with specific, quantitative values for the unsubstituted compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Methylthio)quinazoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, the following guide is constructed based on the analysis of a closely related analogue, 4-(methylthio)-2-phenylquinazoline, and established principles of NMR spectroscopy. The data and interpretations presented herein offer a robust framework for researchers working with this and similar quinazoline derivatives.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values for the quinazoline ring protons are extrapolated from the experimental data of 4-(methylthio)-2-phenylquinazoline, with adjustments made to account for the absence of the phenyl group at the C2 position. The methylthio group protons are expected to appear as a sharp singlet, while the protons on the benzene portion of the quinazoline ring will exhibit characteristic aromatic splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2Singlet (s)~8.90-
H-5Doublet (d)~8.108.2
H-6Triplet (t)~7.657.5
H-7Triplet (t)~7.857.6
H-8Doublet (d)~7.958.0
-SCH₃Singlet (s)~2.80-

Note: These are predicted values and may vary slightly in an experimental setting.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. In modern spectrometers, the solvent peak can often be used as a secondary reference.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

2.2. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following typical acquisition parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

  • Data Acquisition: Start the acquisition.

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplet signals.

Visualization of ¹H NMR Coupling Relationships

The spin-spin coupling interactions between the protons on the quinazoline ring of this compound can be visualized to understand the connectivity and spatial relationships of the atoms. The following diagram, generated using the DOT language, illustrates these coupling pathways.

Caption: Spin-spin coupling relationships in this compound.

Mass Spectrometry of 4-(Methylthio)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)quinazoline is a heterocyclic organic compound with a quinazoline core structure, which is a key scaffold in medicinal chemistry due to its wide range of biological activities. The methylthio group at the 4-position significantly influences its chemical properties and potential pharmacological effects. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including experimental protocols, fragmentation patterns, and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing appropriate mass spectrometry experiments and for the interpretation of the resulting spectra.

PropertyValue
Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
Monoisotopic Mass 176.040819 Da
CAS Number 13182-59-7[1]

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is outlined below. The specific parameters may require optimization based on the instrumentation used and the experimental goals.

Sample Preparation
  • Dissolution: Dissolve the purified this compound in a suitable organic solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.

  • Concentration: The final concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer. A typical starting concentration is 1 µg/mL.

  • Additives: For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) to the sample solution can aid in protonation and improve signal intensity in positive ion mode.

Instrumentation and Analysis
  • Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecule [M+H]+. Electron ionization (EI) can also be used, which will provide more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements of the parent and fragment ions.

  • Data Acquisition: Acquire mass spectra in both full scan mode to detect the molecular ion and tandem MS (MS/MS) mode to obtain fragmentation patterns. In MS/MS, the protonated molecule (m/z 177.048) is isolated and fragmented by collision-induced dissociation (CID).

The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolution Dissolve in Solvent dilution Dilute to Working Concentration dissolution->dilution acidification Acidify with Formic Acid (for ESI) dilution->acidification ionization Ionization (e.g., ESI) acidification->ionization full_scan Full Scan MS (Detect [M+H]+) ionization->full_scan isolation Isolate Precursor Ion (m/z 177.048) full_scan->isolation fragmentation Tandem MS (MS/MS) via CID isolation->fragmentation mass_measurement Accurate Mass Measurement fragmentation->mass_measurement fragment_analysis Fragmentation Pattern Analysis mass_measurement->fragment_analysis structure_elucidation Structural Elucidation fragment_analysis->structure_elucidation

Caption: Experimental workflow for mass spectrometry analysis.

Mass Spectrometry Data and Fragmentation Analysis

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), the initial event is the formation of a molecular ion (M•+) at m/z 176. The subsequent fragmentation is likely to proceed through the pathways outlined in the diagram below.

fragmentation M This compound [M]•+ m/z = 176 F1 Loss of •CH3 [M-CH3]+ m/z = 161 M->F1 - •CH3 F2 Loss of CH3S• [M-CH3S]+ m/z = 129 M->F2 - CH3S• F3 Loss of HCN [M-CH3S-HCN]+ m/z = 102 F2->F3 - HCN

Caption: Predicted EI fragmentation of this compound.

Major Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH3): Cleavage of the S-CH3 bond can result in the loss of a methyl radical, leading to a fragment ion at m/z 161.

  • Loss of a Thiomethyl Radical (•SCH3): A key fragmentation pathway for 4-substituted quinazolines is the loss of the substituent at the 4-position. In this case, the loss of a thiomethyl radical would generate a stable quinazoline cation at m/z 129.

  • Loss of Hydrogen Cyanide (HCN): The quinazoline ring itself can undergo fragmentation. A characteristic fragmentation of the quinazoline core is the loss of a molecule of hydrogen cyanide, which would lead to a fragment ion at m/z 102 from the m/z 129 fragment.

The following table summarizes the predicted major fragment ions in the electron ionization mass spectrum of this compound.

m/zProposed FormulaIdentity
176[C9H8N2S]•+Molecular Ion (M•+)
161[C8H5N2S]+[M - •CH3]+
129[C8H5N2]+[M - •SCH3]+
102[C7H4N]+[M - •SCH3 - HCN]+

Conclusion

The mass spectrometric analysis of this compound provides valuable information for its identification and structural characterization. While a detailed experimental study on this specific molecule is not widely published, a combination of general protocols for small molecule analysis and the understanding of the fragmentation behavior of related quinazoline compounds allows for a robust analytical approach. High-resolution mass spectrometry is essential for confirming the elemental composition of the parent and fragment ions, thereby providing a high degree of confidence in the structural assignment. This technical guide serves as a foundational resource for researchers and scientists working with this compound and related compounds in the field of drug discovery and development.

References

The Quinazoline Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[2]

A major target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4] Compounds like gefitinib and erlotinib are well-known EGFR inhibitors that bind to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways responsible for tumor growth.[5] Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Dual inhibitors targeting both EGFR and VEGFR have also been developed from the quinazoline scaffold.[2]

The anticancer effects of quinazoline derivatives are not limited to kinase inhibition. Some compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit microtubule polymerization, all of which contribute to their tumor-suppressing activities.[6]

Quantitative Data: Anticancer Activity of Quinazoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Gefitinib Analogue (Compound 23)A4313.4[7]
Quinazolinone Schiff base (Compound 30)MCF-7Not specified (potent)[8]
Quinazolinone-Imidazolone Hybrid (Compound 44)MCF-7More potent than cisplatin[8]
4-Anilinoquinazoline Derivative (Compound 9)MCF-70.13 nM[2]
Thiourea Quinazoline Derivative (Compound 39)EGFR Kinase0.02[2]
Thiourea Quinazoline Derivative (Compound 39)VEGFR-2 Kinase0.05[2]
Quinazolinone Derivative (Compound 107)EGFRwt-TK0.01[6]
Quinazolinone Derivative (Compound 123)VEGFR-2 Kinase2.5[6]
Gefitinib-1,2,3-triazole derivative (4b)NCI-H12994.42 ± 0.24[9]
Gefitinib-1,2,3-triazole derivative (4c)NCI-H12994.60 ± 0.18[9]
Quinazoline derivative (Compound 18)MGC-8030.85[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Test compound (quinazoline derivative)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinazolines.

Antimicrobial Activity: A Broad Spectrum of Action

The quinazoline scaffold is a privileged structure in the development of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[9][11] The emergence of drug-resistant microbial strains has intensified the search for new antimicrobial compounds, and quinazoline derivatives have shown considerable promise.[9]

The mechanism of antimicrobial action for quinazolines can vary. Some derivatives are thought to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, similar to the action of quinolone antibiotics.[12] Other proposed mechanisms include the disruption of the bacterial cell membrane and inhibition of key enzymes involved in microbial metabolism.[13] The structure-activity relationship studies have shown that the nature and position of substituents on the quinazoline ring significantly influence the antimicrobial potency and spectrum.[14]

Quantitative Data: Antimicrobial Activity of Quinazoline Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Tetrazolo[1,5-c]quinazoline (b3)E. coli, S. aureus, K. aerogenes, P. aeruginosa, C. albicansNot specified (active)[15]
2-Methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea (Xi)Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus epidermidis1.6[15]
Triazolo[1,5-a]quinazolinone (THTQ)Proteus mirabilis1.875 (mg/mL)[16]
Triazolo[1,5-a]quinazolinone (THTQ)Escherichia coli3.75 (mg/mL)[16]
Substituted quinazoline (unspecified)Bacillus subtilis1[17]
Substituted quinazoline (unspecified)Staphylococcus aureus10[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compound (quinazoline derivative)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Compound Dilution: Prepare a series of twofold dilutions of the quinazoline derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Also include a positive control (inoculum without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Experimental Workflow Visualization

Antimicrobial_Assay_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of quinazoline derivative in 96-well plate B->C D Incubate at appropriate temperature and time C->D E Visually inspect for growth inhibition D->E F Measure optical density (optional) D->F G Determine Minimum Inhibitory Concentration (MIC) E->G F->G

Caption: Workflow for MIC Determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Quinazoline and its derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[18][19] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

One of the primary targets for anti-inflammatory quinazolines is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation.[20] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Some quinazoline derivatives have also been found to inhibit the production of other pro-inflammatory mediators such as nitric oxide.[21]

Quantitative Data: Anti-inflammatory Activity of Quinazoline Derivatives
Compound/DerivativeAssayInhibition (%)Reference
2,3,6-trisubstituted quinazolinoneCarrageenan-induced paw edema10.28–53.33[22]
3-naphtalene-substituted quinazolinoneCarrageenan-induced paw edema19.69–59.61[22]
Benzothiazole-substituted 2-phenyl quinazolinoneCarrageenan-induced paw edema21.3–77.5[22]
Azetidinone derivative of quinazolinoneCarrageenan-induced paw edema24.6–27.3[23]
Thiazolidinone derivative of quinazolinoneCarrageenan-induced paw edema22.9–32.5[23]
Pyrazolo[1,5-a]quinazoline (Compound 13i and 16)JNK1, JNK2, JNK3 inhibitionMicromolar binding affinities[24]
Quinazolinone-ibuprofen conjugate (7c)Carrageenan-induced paw edemaSimilar to celecoxib[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Test compound (quinazoline derivative)

  • Carrageenan solution (1% w/v in sterile saline)

  • Rodents (rats or mice)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., saline, DMSO, or Tween 80 solution)

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the quinazoline derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the standard group receives the reference drug.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with that of the control group.

Logical Relationship Visualization

Anti_Inflammatory_Mechanism Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Quinazoline Quinazoline Derivative Quinazoline->COX2 Inhibits

Caption: COX-2 Inhibition by Quinazolines.

Antiviral Activity: A Promising Frontier

The exploration of quinazoline derivatives as antiviral agents is a rapidly growing field of research.[18] These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza virus, and cucumber mosaic virus.[18][25]

The mechanisms of antiviral action are diverse and depend on the specific virus and the quinazoline derivative. Some compounds have been shown to inhibit viral enzymes that are essential for replication, such as reverse transcriptase or protease. Others may interfere with the entry of the virus into the host cell or inhibit the assembly of new viral particles. The broad spectrum of potential antiviral targets makes the quinazoline scaffold a valuable starting point for the development of new antiviral therapies.[26]

Quantitative Data: Antiviral Activity of Quinazoline Derivatives
Compound/DerivativeVirusEC50 (µg/mL)Reference
4-Thioquinazoline (Compound M2)Tobacco Mosaic Virus (TMV)138.1
4-Thioquinazoline (Compound M6)Tobacco Mosaic Virus (TMV)154.8
2,4-disubstituted quinazoline (10a5)Influenza A/WSN/33 (H1N1)3.70–4.19 (µM)[25]
2,4-disubstituted quinazoline (17a)Influenza A/WSN/33 (H1N1)3.70–4.19 (µM)[25]
Quinazolinone derivativeCucumber Mosaic VirusProtective activity of 55.1%[18]
Quinazolinone derivativeCucumber Mosaic VirusProtective activity of 56.8%[18]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Test compound (quinazoline derivative)

  • Virus stock of known titer

  • Host cell line susceptible to the virus

  • Culture medium and serum

  • Agarose or other gelling agent

  • Crystal violet or other staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Monolayer Preparation: Seed the host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayers with a medium containing various concentrations of the quinazoline derivative and a gelling agent like agarose. The gelling agent restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a solution like crystal violet. The viable cells will be stained, while the areas of cell death caused by the virus (plaques) will appear as clear zones.

  • Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Conclusion

The quinazoline scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties has led to the development of clinically approved drugs and a plethora of promising lead compounds. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the design and application of novel quinazoline-based therapeutics. The continued exploration of this versatile scaffold holds great promise for addressing a wide range of unmet medical needs.

References

The Quinazoline Scaffold: A Versatile Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinazoline core, a fused aromatic bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of a diverse array of therapeutic agents targeting a wide range of diseases. This technical guide provides an in-depth overview of the significant therapeutic applications of quinazoline compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Applications of Quinazoline Derivatives

Quinazoline-based compounds have made a significant impact in oncology, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Several quinazoline derivatives have been approved by the FDA for cancer treatment, including gefitinib, erlotinib, and afatinib, all of which target the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Kinase Inhibition

A primary mechanism of the anticancer activity of many quinazoline derivatives is the inhibition of tyrosine kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By competing with ATP for the binding site in the kinase domain, these compounds block the downstream signaling pathways that promote tumor growth.

EGFR Signaling Pathway Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of intracellular signaling.[1][2] This includes the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival.[3][4] Quinazoline-based EGFR inhibitors bind to the ATP-binding pocket of the kinase domain, preventing these downstream signaling events.[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation AKT AKT PI3K->AKT Survival Endothelial Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Antimicrobial_Mechanism Quinazoline Quinazoline Derivative DNA_Gyrase DNA Gyrase Quinazoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinazoline->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Cell_Division Bacterial Cell Division Topo_IV->Cell_Division DNA_Replication->Cell_Division Bactericidal_Effect Bactericidal Effect Cell_Division->Bactericidal_Effect Leads to Anti_Inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway COX2_Activation COX-2 Activation Inflammatory_Stimuli->COX2_Activation NF_kB_Pathway->COX2_Activation Prostaglandins Prostaglandin Production COX2_Activation->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinazoline Quinazoline Derivative Quinazoline->NF_kB_Pathway Modulates Quinazoline->COX2_Activation Inhibits Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Trials Target_ID Target Identification HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Methodological & Application

Application Notes and Protocols for Methylthio-Quinazoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research data on the specific compound 4-(methylthio)quinazoline in anticancer applications is limited in publicly available literature. Therefore, these application notes have been broadened to encompass the relevant and well-documented class of methylthio-substituted quinazoline derivatives . The principles, pathways, and protocols described are representative of how this class of compounds is evaluated and are intended to serve as a comprehensive guide for researchers in the field.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds. Several quinazoline derivatives have been successfully developed into FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, primarily functioning as tyrosine kinase inhibitors.[1][2][3] The introduction of various substituents onto the quinazoline core allows for the modulation of pharmacological properties. The methylthio (-SCH₃) group, a small lipophilic moiety, is of particular interest for its potential to enhance binding affinity and cellular uptake, leading to improved anticancer efficacy.

Mechanism of Action of Quinazoline Derivatives

Quinazoline-based compounds exert their anticancer effects through several key mechanisms, including the inhibition of protein kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.[4][5]

  • Protein Kinase Inhibition: A primary mechanism for many anticancer quinazolines is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] The 4-anilinoquinazoline structure is a well-established pharmacophore for targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime therapeutic target.[6]

  • Induction of Apoptosis: Cancer is characterized by the evasion of apoptosis. Many quinazoline derivatives have been shown to re-sensitize cancer cells to this process. They often trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes cell death.[5][7]

  • Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Quinazoline compounds can interfere with the cell cycle, causing arrest at specific checkpoints, most commonly the G1 or G2/M phase.[5][8] This halt prevents the cell from progressing through division, thereby inhibiting tumor growth.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of novel compounds is typically quantified by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the activity of several representative thioether- and methylthio-containing quinazoline derivatives against various cancer cell lines.

Compound ClassTarget Cell LineAssayIC50 (µM)Reference
2-(Aryl/Alkylthio)quinazolin-4(3H)-onesHeLa (Cervical Cancer)MTT1.85 - 2.81[6]
2-(Aryl/Alkylthio)quinazolin-4(3H)-onesMDA-MB-231 (Breast Cancer)MTT2.05 - 2.65[6]
Quinazoline-Sulfonamide HybridsMCF-7 (Breast Cancer)MTT2.5 - 5.0[5]
2,4,5-Trisubstituted QuinazolinesMGC-803 (Gastric Cancer)MTT1.95[9]
2,4,5-Trisubstituted QuinazolinesEca-109 (Esophageal Cancer)MTT2.46[9]

Visualized Pathways and Workflows

The following diagrams illustrate the key biological pathways targeted by quinazoline derivatives and the standard experimental workflows used for their evaluation.

cluster_cell Cancer Cell Quin Quinazoline Derivative Bax Bax (Pro-apoptotic) Quin->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Quin->Bcl2 Inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Disrupts Membrane Bcl2->Mito Stabilizes Membrane Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by quinazoline derivatives.

A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add varying concentrations of the quinazoline derivative. A->B C 3. Incubation Incubate for a defined period (e.g., 24-72h). B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4h. C->D E 5. Formazan Formation Viable cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Remove media and add DMSO to dissolve crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570nm using a plate reader. F->G H 8. Data Analysis Calculate cell viability and determine IC50 value. G->H A 1. Cell Culture & Treatment Culture cells and treat with quinazoline derivative. B 2. Cell Harvesting Collect both adherent and suspension cells. A->B C 3. Fixation Fix cells in cold 70% ethanol to permeabilize the membrane. B->C D 4. Staining Treat with RNase A, then stain DNA with Propidium Iodide (PI). C->D E 5. Flow Cytometry Acquire data on a flow cytometer, measuring PI fluorescence. D->E F 6. Data Analysis Generate DNA content histogram to quantify cells in G0/G1, S, and G2/M phases. E->F

References

Application Notes and Protocols: Antimicrobial Activity of 4-(Methylthio)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1] These scaffolds are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The functionalization of the quinazoline ring at various positions allows for the modulation of its biological activity. The 4-(methylthio) group, in particular, serves as a versatile synthetic handle for the introduction of diverse functionalities, making 4-(methylthio)quinazoline derivatives a promising area for the discovery of novel antimicrobial agents.[4]

These application notes provide a summary of the antimicrobial activity of novel quinazoline derivatives synthesized from a this compound intermediate and detail the protocols for their synthesis and biological evaluation.

Application Notes

Summary of Antimicrobial Activity

A series of novel 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino)propyl)quinazolin-4(3H)-one derivatives were synthesized from an 8-bromo-2-(methylthio) quinazoline precursor.[4] These compounds were subsequently evaluated for their in vitro antibacterial and antifungal activity. The antimicrobial screening was performed using the disc diffusion method against a panel of Gram-positive bacteria (Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella aerogenes, Chromobacterium violaceum), and fungal strains (Candida albicans, Aspergillus fumigates, Trichophyton rubrum, Trichophyton mentagrophytes).[4] The results, measured as the zone of inhibition, indicated that many of the synthesized compounds exhibited potent antibacterial and antifungal activity when compared to standard drugs.[4]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy of the synthesized quinazoline derivatives 2(a-h) is summarized below. The data represents the diameter of the zone of inhibition in millimeters (mm).

Table 1: Antibacterial Activity of Quinazoline Derivatives 2(a-h) [4]

Compound B. subtilis B. sphaericus S. aureus P. aeruginosa K. aerogenes C. violaceum
2a 16 17 18 15 16 14
2b 18 19 20 17 18 16
2c 20 21 22 19 20 18
2d 15 16 17 14 15 13
2e 22 23 24 21 22 20
2f 19 20 21 18 19 17
2g 17 18 19 16 17 15

| 2h | 21 | 22 | 23 | 20 | 21 | 19 |

Table 2: Antifungal Activity of Quinazoline Derivatives 2(a-h) [4]

Compound C. albicans A. fumigates T. rubrum T. mentagrophytes
2a 17 16 15 14
2b 19 18 17 16
2c 21 20 19 18
2d 16 15 14 13
2e 23 22 21 20
2f 20 19 18 17
2g 18 17 16 15

| 2h | 22 | 21 | 20 | 19 |

Experimental Protocols

Protocol 1: Synthesis of Quinazoline Derivatives

This protocol describes the synthesis of 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino) propyl) quinazoline-4(3H)-one derivatives 2(a-h) from the 2-(methylthio) intermediate.[4]

Materials:

  • 8-bromo-3-(2-(dimethylamino) ethyl)-2-(methylthio) quinazoline-4(3H)-one

  • Various secondary amines

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve 8-bromo-3-(2-(dimethylamino) ethyl)-2-(methylthio) quinazoline-4(3H)-one in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired secondary amine to the solution.

  • Reflux the reaction mixture for an appropriate duration (e.g., 6-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final compound.

  • Characterize the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure.[4]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product A 8-bromo-2-(methylthio) quinazoline intermediate C Dissolve & Mix in Solvent A->C B Secondary Amines (a-h) B->C D Reflux (6-8 hrs) C->D Heat E Precipitation (Ice-cold water) D->E Cool F Filtration & Washing E->F G Recrystallization F->G H Pure Quinazoline Derivatives 2(a-h) G->H I Characterization (IR, NMR, Mass Spec) H->I

Workflow for the synthesis of quinazoline derivatives.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol details the disc diffusion method used to evaluate the antimicrobial activity of the synthesized compounds.[4]

Materials:

  • Synthesized quinazoline derivatives

  • Standard antibiotic and antifungal discs (e.g., Norfloxacin, Griseofulvin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Fungal strains (e.g., C. albicans)

  • Nutrient Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Whatman No. 1 filter paper discs (6 mm diameter)

  • Dimethylformamide (DMF) as solvent

  • Incubator

Procedure:

  • Media Preparation: Prepare Nutrient Agar and Sabouraud Dextrose Agar plates according to the manufacturer's instructions and pour them into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a fresh inoculum of the test microorganisms by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plates using a sterile cotton swab to create a lawn culture.

  • Disc Preparation: Sterilize the filter paper discs. Impregnate the sterile discs with a defined concentration of the test compounds dissolved in DMF. Prepare a negative control disc with DMF alone and positive control discs with standard antibiotics/antifungals.

  • Disc Application: Aseptically place the impregnated discs on the surface of the inoculated agar plates. Ensure the discs are pressed gently to make complete contact with the agar.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours.

    • Incubate the fungal plates at 28°C for 48-72 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disc diameter) in millimeters (mm). A clear zone around the disc indicates antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Results A Prepare Agar Plates (Nutrient/Sabouraud) D Inoculate Plates (Lawn Culture) A->D B Prepare Microbial Inoculum (0.5 McFarland) B->D C Prepare Test Discs (Compound, Control +, Control -) E Place Discs on Agar C->E D->E F Bacteria: 37°C for 24h E->F G Fungi: 28°C for 48-72h E->G H Measure Zone of Inhibition (mm) F->H G->H

Workflow for the disc diffusion antimicrobial assay.

References

Application Notes and Protocols: 4-(Methylthio)quinazoline Derivatives in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed as targeted cancer therapies, primarily functioning as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2][4] The quinazoline scaffold is a versatile platform for designing novel anticancer agents that can modulate various signaling pathways implicated in cancer progression.[5][6]

While specific research on the mechanism of action of 4-(Methylthio)quinazoline is limited in publicly available literature, studies on closely related analogs, particularly those with substitutions at the 2- and 4-positions, provide valuable insights into their potential anticancer activities. This document focuses on the available data for 2-substituted-4-(methylthio)quinazoline derivatives and provides generalized protocols for evaluating the anticancer effects of such compounds.

Mechanism of Action of 2-(Alkylthio)quinazoline Derivatives

Research on a series of 2-(alkylthio)quinazoline derivatives has demonstrated their cytotoxic effects against various cancer cell lines.[7] These compounds are synthesized from 2-thioxoquinazolin-4-ones, which are then alkylated to produce the corresponding thioethers.[7] The primary mechanism of action investigated for these derivatives is the induction of cytotoxicity, leading to a reduction in cancer cell viability.[7]

Key Molecular Targets and Signaling Pathways

While the specific molecular targets of 2-(methylthio)quinazoline derivatives are not fully elucidated in the available literature, the broader class of quinazoline compounds is known to target several key signaling pathways involved in cancer:

  • EGFR Tyrosine Kinase Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[1][2][3] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.

  • VEGFR Inhibition: Some quinazoline derivatives also inhibit vascular endothelial growth factor receptor (VEGFR), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[2]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Certain quinazoline derivatives have been shown to inhibit components of this pathway, such as PI3K.[5][6]

  • Induction of Apoptosis: Quinazoline derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins.[8]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of representative 2-(alkylthio)quinazoline derivatives against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines, as determined by the MTT assay.[7]

CompoundCancer Cell LineIC50 (µM)[7]
3-Butyl-2-(ethylthio)-6-methylquinazolin-4(3H)-one HeLa> 50
MDA-MB231> 50
Compound 21 (a 2-thioether derivative) HeLa2.81
MDA-MB2311.85
Compound 22 (a 2-thioether derivative) HeLa2.13
MDA-MB2312.04
Compound 23 (a 2-thioether derivative) HeLa1.96
MDA-MB2312.43
Gefitinib (Reference Drug) HeLa4.3
MDA-MB23128.3

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the study of this compound and its derivatives.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Workflow:

Apoptosis_Workflow A Seed cells in a 6-well plate B Treat with test compound for 24-48 hours A->B C Harvest cells (including floating cells) B->C D Wash cells with PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark for 15 minutes F->G H Analyze by flow cytometry G->H

Apoptosis Assay Workflow

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for the desired time.

  • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by the test compound.

Workflow:

Western_Blot_Workflow A Treat cells with test compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H

Western Blot Workflow

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway that is often targeted by quinazoline-based anticancer agents.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Promotes Survival Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinazoline Quinazoline Derivative (e.g., this compound analog) Quinazoline->EGFR Inhibits

Generalized Quinazoline Derivative Signaling Pathway

This diagram illustrates how a quinazoline derivative might inhibit the EGFR signaling pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis. Inhibition of EGFR prevents the activation of downstream effectors like PI3K and Akt. Reduced Akt activity leads to decreased mTOR signaling (reducing proliferation) and allows the pro-apoptotic protein Bax to become active, initiating the caspase cascade and ultimately leading to apoptosis.

References

Application Notes and Protocols for 4-(Methylthio)quinazoline in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral research applications of 4-(methylthio)quinazoline and its derivatives. The information compiled from recent studies highlights the potential of this scaffold in the development of novel antiviral agents, particularly against plant and human viruses. Detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

Quinazoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The 4-thioquinazoline scaffold, in particular, has emerged as a promising framework for the development of potent antiviral agents. This document focuses on the applications of this compound and related 4-thio-derivatives in antiviral research, summarizing key findings and providing practical experimental protocols.

Antiviral Applications

Research has primarily focused on the antiviral activity of 4-thioquinazoline derivatives against Tobacco Mosaic Virus (TMV), with some studies extending to human viruses like influenza and coronaviruses.

Anti-Tobacco Mosaic Virus (TMV) Activity

A significant body of research has demonstrated the efficacy of 4-thioquinazoline derivatives in inhibiting TMV replication. These compounds have been shown to interact with the TMV coat protein (CP), a crucial component for the viral life cycle, including self-assembly of viral particles.[1][2]

Mechanism of Action: The proposed mechanism of action involves the binding of the 4-thioquinazoline derivatives to the TMV coat protein, which interferes with the normal assembly of the virus.[1] This interaction can inhibit the formation of new viral particles, thereby controlling the spread of the virus in the host plant.[1]

Potential Activity Against Other Viruses

While less explored, the quinazoline scaffold has shown inhibitory activity against a range of human viruses. Derivatives have been reported to inhibit SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), key enzymes in the replication of coronaviruses.[3][4] Additionally, some quinazoline derivatives have demonstrated activity against influenza A virus.[5][6] The specific antiviral activity of this compound against these human viruses is an area ripe for further investigation.

Quantitative Data Summary

The following tables summarize the antiviral activity of various 4-thioquinazoline derivatives against Tobacco Mosaic Virus (TMV). It is important to note that these studies have focused on derivatives with substitutions larger than a methyl group at the 4-thio position. The data is presented to showcase the potential of the 4-thioquinazoline scaffold.

Table 1: Antiviral Activity of 4-Thioquinazoline Derivatives Against TMV [1][2][7]

Compound IDR Group at 4-thio positionProtection Activity EC50 (µg/mL)Curative Activity at 500 µg/mL (%)Inactivation Activity at 500 µg/mL (%)
M2 -(CH2)2-O-Ph-CO-CH=CH-Ph-4-CF3156.4 ± 4.147.7 ± 4.382.1 ± 4.1
M6 -(CH2)2-O-Ph-CO-CH=CH-Ph-3,4-di-OCH3138.1 ± 3.448.3 ± 3.383.2 ± 4.4
M1 -(CH2)2-O-Ph-CO-CH=CH-Ph-4-F205.6 ± 5.352.5 ± 5.278.3 ± 6.3
M10 -(CH2)2-O-Ph-CO-CH=CH-Ph-2,4-di-Cl224.3 ± 4.545.1 ± 6.685.1 ± 3.6
M14 -(CH2)2-O-Ph-CO-CH=CH-Ph-3-NO2215.7 ± 3.846.5 ± 3.783.6 ± 2.3
Ribavirin (Control)436.0 ± 4.337.9 ± 1.972.9 ± 2.4

EC50: 50% effective concentration. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a general method adapted from the synthesis of related 4-thioquinazoline derivatives.[1]

Workflow Diagram:

G cluster_synthesis Synthesis of 4-(Alkylthio)quinazoline start Start with 2-Aminobenzonitrile step1 React with 1,1-dimethoxy-N,N-dimethylmethanamine start->step1 intermediate1 Intermediate: N'-(2-cyanophenyl)-N,N-dimethylformamidine step1->intermediate1 step2 Cyclization with Sodium Hydrosulfide (NaSH) intermediate1->step2 intermediate2 Intermediate: Quinazoline-4-thiol step2->intermediate2 step3 Alkylation with Alkyl Halide (e.g., Methyl Iodide) intermediate2->step3 product Final Product: 4-(Alkylthio)quinazoline step3->product

Caption: Synthetic pathway for 4-(alkylthio)quinazoline.

Materials:

  • Substituted 2-aminobenzonitrile

  • 1,1-dimethoxy-N,N-dimethylmethanamine

  • Sodium hydrosulfide (NaSH)

  • Alkyl halide (e.g., methyl iodide for this compound)

  • Ethanol

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Synthesis of Quinazoline-4-thiol: a. Reflux a mixture of the appropriate 2-aminobenzonitrile and 1,1-dimethoxy-N,N-dimethylmethanamine to form N'-(2-cyanophenyl)-N,N-dimethylformamidine. b. React the resulting intermediate with sodium hydrosulfide in ethanol to yield quinazoline-4-thiol.

  • Alkylation to form 4-(Alkylthio)quinazoline: a. Dissolve the quinazoline-4-thiol in DMF. b. Add potassium carbonate as a base. c. Add the corresponding alkyl halide (e.g., methyl iodide) dropwise at room temperature. d. Stir the reaction mixture until completion (monitored by TLC). e. Purify the product using column chromatography.

Protocol 2: In Vivo Antiviral Activity Assay against TMV (Half-Leaf Method)[1][2]

Workflow Diagram:

G cluster_antiviral_assay TMV Half-Leaf Antiviral Assay plant_prep Select Nicotiana tabacum at 5-6 leaf stage inoculation Mechanically inoculate leaves with TMV and carborundum plant_prep->inoculation treatment Apply test compound to one half of the leaf (left) inoculation->treatment control Apply solvent to the other half of the leaf (right) inoculation->control incubation Incubate plants for 3-4 days treatment->incubation control->incubation observation Count local lesions on both halves of the leaf incubation->observation calculation Calculate inhibition rate observation->calculation

Caption: Workflow for the TMV half-leaf antiviral assay.

Materials:

  • Nicotiana tabacum plants (TMV-susceptible cultivar) at the 5-6 leaf stage

  • Purified Tobacco Mosaic Virus (TMV) inoculum

  • Carborundum powder (600-mesh)

  • Test compound solution (e.g., this compound derivative in a suitable solvent)

  • Solvent control

  • Phosphate buffer (0.01 M, pH 7.4)

Procedure:

  • Plant Preparation: Select healthy, uniform Nicotiana tabacum plants.

  • Inoculation: a. Dust the upper surface of the leaves to be inoculated with a fine layer of carborundum powder.[8] b. Using a sterile cotton swab or brush, gently rub the TMV inoculum (diluted in phosphate buffer) onto the entire leaf surface.[9]

  • Treatment: a. For protective activity , apply the test compound solution to the left half of the leaf and the solvent control to the right half 30 minutes before virus inoculation. b. For curative activity , apply the test compound solution to the left half of the leaf and the solvent control to the right half 30 minutes after virus inoculation.[2] c. For inactivation activity , mix the test compound with the virus inoculum and incubate for 30 minutes before inoculating the left half of the leaf. Inoculate the right half with a mixture of the solvent and virus inoculum.

  • Incubation: Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.

  • Data Collection and Analysis: a. Count the number of local lesions on both the treated and control halves of each leaf. b. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.

Protocol 3: Cytotoxicity Assay (MTT Assay)[10][11][12]

Workflow Diagram:

G cluster_mtt_assay MTT Cytotoxicity Assay cell_seeding Seed cells in a 96-well plate compound_addition Add serial dilutions of test compound cell_seeding->compound_addition incubation1 Incubate for 24-48 hours compound_addition->incubation1 mtt_addition Add MTT reagent to each well incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement calculation Calculate CC50 measurement->calculation

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human or animal cell line (e.g., Vero, MDCK, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by regression analysis.

Conclusion

The this compound scaffold and its derivatives hold considerable promise as a foundation for the development of novel antiviral agents. The demonstrated activity against TMV, coupled with the broader antiviral potential of the quinazoline core, warrants further investigation. The protocols provided herein offer a starting point for researchers to explore the antiviral properties of these compounds against a range of plant and animal viruses. Future research should focus on elucidating the precise mechanisms of action, expanding the evaluation to a wider array of viruses, and optimizing the structure for improved efficacy and safety.

References

Application Notes and Protocols: 4-(Methylthio)quinazoline in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Methylthio)quinazoline in drug discovery and development. This document includes information on its synthesis, potential therapeutic applications, and detailed protocols for its evaluation.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinazoline scaffold is a key component in several approved drugs, particularly in oncology. The introduction of a methylthio group at the 4-position of the quinazoline ring can modulate the compound's physicochemical properties and biological activity, making this compound and its derivatives interesting candidates for further investigation in drug discovery programs.

Therapeutic Potential

Research has indicated that quinazoline derivatives, including those with a methylthio substitution, exhibit a range of biological activities. These include potential applications as anticancer and antiviral agents. The primary mechanism of action for many anticancer quinazolines is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers and play a crucial role in tumor cell proliferation, survival, and metastasis.

Data Presentation

Antiviral Activity of 4-Thioquinazoline Derivatives against Tobacco Mosaic Virus (TMV)

While specific antiviral data for this compound is not extensively available, studies on closely related 4-thioquinazoline derivatives containing a chalcone moiety have demonstrated notable activity against the Tobacco Mosaic Virus (TMV). This data suggests the potential of the this compound scaffold in the development of antiviral agents.

Compound IDModificationEC50 (µg/mL)[1]
M2 4-thioquinazoline with chalcone moiety156.4 ± 4.1
M6 4-thioquinazoline with chalcone moiety138.1 ± 3.4
Ribavirin (Standard Control)436.0 ± 4.3
Anticancer Activity of Representative 2-(Methylthio)quinazoline Derivatives

Although specific anticancer activity data for this compound is limited in publicly available literature, related derivatives with a methylthio group at the 2-position have shown significant cytotoxic effects against cancer cell lines. This information provides a strong rationale for investigating the anticancer potential of this compound. The following table summarizes the activity of some 4-(substituted phenyl)-2-(methylthio) benzoquinazoline derivatives against the MCF-7 breast cancer cell line.

Compound IDModificationConcentration (µg/mL)% Inhibition[2]
C1 4-(2-fluorophenyl)-2-(methylthio)benzoquinazoline62.551.9
7.890.38
C2 4-(3,4-dimethoxyphenyl)-2-(methylthio)benzoquinazoline62.550
7.877.06

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the readily available 2-aminobenzonitrile. The first step is the formation of quinazoline-4-thione, which is then S-methylated.

Step 1: Synthesis of Quinazoline-4-thione

  • Principle: This reaction involves the cyclization of 2-aminobenzonitrile with a source of thiocarbonyl, such as thiourea, in the presence of a catalyst or under thermal conditions. A more direct method involves the thionation of quinazolin-4-one using Lawesson's reagent.

  • Materials:

    • Quinazolin-4-one

    • Lawesson's reagent

    • Anhydrous Toluene

    • Argon or Nitrogen gas supply

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • In a round-bottom flask, suspend quinazolin-4-one (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) to the suspension.

    • Flush the flask with argon or nitrogen and heat the mixture to reflux with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product, quinazoline-4-thione, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Synthesis of this compound

  • Principle: This step involves the S-methylation of the synthesized quinazoline-4-thione using a methylating agent, such as methyl iodide, in the presence of a base.

  • Materials:

    • Quinazoline-4-thione

    • Methyl iodide (CH₃I)

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

    • Ethanol or Acetone

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve quinazoline-4-thione (1 equivalent) in ethanol or acetone in a round-bottom flask.

    • Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate salt.

    • Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is usually complete within a few hours.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of this compound against a panel of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well flat-bottom plates

    • This compound stock solution (e.g., in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of this compound in the culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for another 48-72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antiviral Assay against Tobacco Mosaic Virus (TMV) (Half-Leaf Method)

This protocol is adapted from methods used for similar 4-thioquinazoline derivatives and can be used to evaluate the antiviral activity of this compound.

  • Principle: The half-leaf method is a standard assay to evaluate the antiviral activity of a compound against plant viruses. One half of a leaf is treated with the test compound, and the other half is treated with a control solution. Both halves are then inoculated with the virus. The antiviral activity is determined by comparing the number of local lesions that develop on the treated half versus the control half.

  • Materials:

    • Nicotiana glutinosa or other local lesion host plants for TMV

    • Purified Tobacco Mosaic Virus (TMV)

    • This compound solution (in a suitable solvent, e.g., DMSO, diluted in water)

    • Control solution (solvent without the compound)

    • Phosphate buffer

    • Carborundum (abrasive)

  • Procedure:

    • Select healthy, fully expanded leaves of the host plant.

    • Lightly dust the upper surface of the leaves with carborundum.

    • Apply the solution of this compound to one half of the leaf lamina, using a sterile cotton swab. Apply the control solution to the other half of the same leaf.

    • Allow the leaves to dry for a few minutes.

    • Inoculate the entire leaf surface by gently rubbing with a solution of TMV in phosphate buffer.

    • After inoculation, rinse the leaves with water.

    • Maintain the plants in a controlled environment (greenhouse or growth chamber) for 3-5 days to allow for the development of local lesions.

    • Count the number of local lesions on both the treated and control halves of each leaf.

    • Calculate the percentage of inhibition of viral infection using the formula:

      • % Inhibition = [(C - T) / C] x 100

      • Where C is the number of lesions on the control half, and T is the number of lesions on the treated half.

Visualizations

Experimental Workflow for Synthesis and Bioactivity Screening

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation start Quinazolin-4-one thione Quinazoline-4-thione start->thione Lawesson's Reagent methylated This compound thione->methylated Methyl Iodide, Base anticancer Anticancer Activity (MTT Assay) methylated->anticancer antiviral Antiviral Activity (TMV Assay) methylated->antiviral moa Mechanism of Action (e.g., EGFR Kinase Assay) anticancer->moa

Caption: Workflow for the synthesis and biological evaluation of this compound.

Postulated Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand->EGFR Inhibitor This compound Inhibitor->EGFR

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

References

Synthesis of 4-(Methylthio)quinazoline Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(methylthio)quinazoline analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties.[1][2][3][4] The following sections detail the primary synthetic pathway, specific experimental procedures, and characterization data.

Synthetic Pathway Overview

The most common and reliable method for synthesizing this compound analogs proceeds through a three-step sequence starting from readily available 2-aminobenzoic acid derivatives. This pathway offers a versatile route to a wide range of substituted analogs.

Synthesis_Pathway A Substituted 2-Aminobenzoic Acid B 4(3H)-Quinazolinone Intermediate A->B Formamide, 140-145 °C C 4-Chloroquinazoline Intermediate B->C SOCl₂ or POCl₃, Reflux D This compound Analog C->D NaSCH₃ or CH₃SH, Base

Caption: General synthetic scheme for this compound analogs.

Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound analogs.

Protocol 1: Synthesis of 4(3H)-Quinazolinone Intermediate

This procedure outlines the cyclization of 2-aminobenzoic acid to form the foundational quinazolinone ring system.

Materials:

  • Substituted 2-aminobenzoic acid

  • Formamide

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

Procedure:

  • A mixture of the substituted 2-aminobenzoic acid and an excess of formamide is placed in a round-bottom flask.

  • The reaction mixture is heated to 140-145 °C with stirring for 4-5 hours.[1][5]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and a cold non-polar solvent (e.g., hexane or ether) to remove residual formamide and impurities.

  • The crude 4(3H)-quinazolinone is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 4-Chloroquinazoline Intermediate

This protocol describes the chlorination of the 4(3H)-quinazolinone intermediate, which activates the 4-position for subsequent nucleophilic substitution.

Materials:

  • 4(3H)-Quinazolinone intermediate

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

Procedure:

  • The 4(3H)-quinazolinone intermediate is suspended in an excess of thionyl chloride or phosphorus oxychloride in a round-bottom flask.

  • A catalytic amount of DMF is added to the suspension.

  • The mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.[1]

  • After cooling to room temperature, the excess chlorinating agent is carefully removed under reduced pressure.

  • The residue is quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate, the 4-chloroquinazoline, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Protocol 3: Synthesis of this compound Analog

This final step involves the nucleophilic substitution of the 4-chloroquinazoline with a methylthiol source to yield the target compound.

Materials:

  • 4-Chloroquinazoline intermediate

  • Sodium thiomethoxide (NaSCH₃) or Methanethiol (CH₃SH) and a base (e.g., K₂CO₃, NaH)

  • A polar aprotic solvent such as DMF, Acetone, or Acetonitrile

  • Round-bottom flask

  • Stirrer

Procedure:

  • The 4-chloroquinazoline intermediate is dissolved in a suitable polar aprotic solvent in a round-bottom flask.

  • To this solution, a slight excess of sodium thiomethoxide is added portion-wise at room temperature. Alternatively, methanethiol can be bubbled through the solution in the presence of a base like potassium carbonate.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) for 2-6 hours.[2] The reaction progress should be monitored by TLC.

  • Once the reaction is complete, the mixture is poured into ice-water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude this compound analog can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data

The following table summarizes representative yields for the synthesis of various 4-thioquinazoline derivatives, highlighting the efficiency of the described protocols.

Compound Starting Material Thiol Source Yield (%) Reference
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-(2-(quinazolin-4-ylthio)ethoxy)phenyl)prop-2-en-1-oneQuinazoline-4-thione derivative(E)-1-(4-(2-bromoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one72.5[1]
3-Butyl-2-(ethylthio)-6-methylquinazolin-4(3H)-one3-Butyl-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(3H)-oneEthyl iodide77[6]

Note: Specific yields for the parent this compound were not explicitly detailed in the searched literature, but are expected to be in a similar range based on the general efficiency of the S-alkylation reaction on the quinazoline core.

Biological Activity and Signaling

This compound analogs have been investigated for their potential as therapeutic agents. For example, certain derivatives have shown promising anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a potential mechanism of action where a this compound analog inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.

Signaling_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Ligand Growth Factor Ligand->RTK Analog This compound Analog Analog->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Potential inhibition of an RTK signaling pathway by a this compound analog.

This document provides a foundational guide for the synthesis and understanding of this compound analogs. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and research goals.

References

High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-(methylthio)quinazoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties. These protocols are designed to guide researchers in the efficient screening and identification of lead compounds for further development.

Overview of this compound Derivatives

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of a methylthio group at the 4-position of the quinazoline ring has been shown to be a key pharmacophore for various biological activities. Notably, many 4-anilinoquinazoline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] High-throughput screening of libraries of these derivatives is a critical step in identifying compounds with desired therapeutic effects.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget/Cell LineIC50 (µM)Reference
Quinazolinone Derivative 23 EGFR L858R/T790M/C797S0.05[3]
6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine derivative EGFR0.096[4]
6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine derivative MCF-72.49[4]
Thioxoquinazoline Derivative HeLa1.85[4][5]
Thioxoquinazoline Derivative MDA-MB-2312.81[4][5]
3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one MCF-72.09[4]
3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one HepG22.08[4]
4-Methyl quinazoline derivative 43 PI3Kα0.042[6]
4-Methyl quinazoline derivative 43 PI3Kδ0.0081[6]
4-Methyl quinazoline derivative 43 HDAC10.0014[6]
4-Methyl quinazoline derivative 43 HDAC60.0066[6]
Quinazoline-2-indolinone derivative Huh70.00635[6]
1,2,3-Triazole-1,3,4-oxadiazole-quinazoline derivative 23 PC-30.016 - 0.19[6]
1,2,3-Triazole-1,3,4-oxadiazole-quinazoline derivative 23 A5490.016 - 0.19[6]
1,2,3-Triazole-1,3,4-oxadiazole-quinazoline derivative 23 MCF-70.016 - 0.19[6]
1,2,3-Triazole-1,3,4-oxadiazole-quinazoline derivative 23 A27800.016 - 0.19[6]

Experimental Protocols

This section provides detailed protocols for high-throughput screening of this compound derivatives for various biological activities.

High-Throughput Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well clear cell culture plates

  • This compound derivative library (dissolved in DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9]

    • Incubate the plate for 3-4 hours at 37°C.[7][9]

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[8][9]

    • Mix thoroughly by pipetting up and down.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

High-Throughput Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing and can be performed in a high-throughput format.[10]

Materials:

  • 96-well or 384-well U-bottom microdilution plates[10]

  • This compound derivative library (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Plate Preparation:

    • Prepare serial twofold dilutions of the this compound derivatives in RPMI-1640 medium in the microdilution plates.

    • The final volume in each well should be 100 µL.

    • Include a drug-free growth control and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free growth control.

    • Growth can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

High-Throughput Anti-inflammatory Screening: COX/LOX Inhibition Assay

Many anti-inflammatory drugs act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. HTS-compatible assays are available to screen for inhibitors of these enzymes.[11]

Materials:

  • COX-1 and COX-2 enzymes

  • 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection reagents (e.g., TMPD for COX, FOX reagent for LOX)[11]

  • 96-well or 384-well plates

  • Microplate reader

Protocol (General Outline):

  • Assay Preparation:

    • Add the enzyme (COX-1, COX-2, or 5-LOX) to the wells of the microplate.

    • Add the test compounds from the this compound library at various concentrations.

    • Include a known inhibitor as a positive control and a vehicle control.

    • Pre-incubate the enzyme with the compounds for a specified time.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

    • Add the detection reagent.

    • Incubate for a specific period at a controlled temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC50 value for active compounds.

High-Throughput Antiviral Screening: CPE Reduction Assay

A common method for antiviral HTS is the cytopathic effect (CPE) reduction assay, which measures the ability of a compound to protect host cells from virus-induced death.[12]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • This compound derivative library

  • Cell viability assay reagent (e.g., CellTiter-Glo)[12]

  • 96-well or 384-well plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed host cells in a 96-well or 384-well plate and incubate overnight.

  • Compound and Virus Addition:

    • Treat the cells with different concentrations of the test compounds.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include uninfected cell controls, virus-infected controls (no compound), and positive controls (known antiviral drug).

  • Incubation:

    • Incubate the plates for a period sufficient to observe CPE in the virus-infected control wells (typically 2-5 days).

  • Cell Viability Measurement:

    • At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo, which measures ATP levels).[12]

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration.

    • Determine the EC50 (half-maximal effective concentration) for active compounds.

Visualization of Workflows and Pathways

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library This compound Derivative Library Compound_Addition Compound Addition (Serial Dilutions) Compound_Library->Compound_Addition Cell_Culture Cell Culture (Cancer, Host Cells, etc.) Assay_Plates Assay Plate Preparation (96/384-well) Cell_Culture->Assay_Plates Assay_Plates->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Execution Assay Execution (e.g., MTT, CPE) Incubation->Assay_Execution Data_Acquisition Data Acquisition (Microplate Reader) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for this compound derivatives.

Simplified EGFR Signaling Pathway

Many quinazoline derivatives, including those with a 4-methylthio group, are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][3][13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Differentiation Differentiation Gene_Expression->Differentiation Quinazoline This compound Derivative Quinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

References

Cell-based Assays for Evaluating the Activity of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] These activities include potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties. A key mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2] Notably, quinazoline scaffolds have been successfully incorporated into approved drugs targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2] This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of 4-(Methylthio)quinazoline, a specific derivative of the quinazoline core structure.

The following protocols are designed to assess the compound's effects on cell viability, its potential to induce programmed cell death (apoptosis), and its impact on key signaling pathways frequently modulated by kinase inhibitors.

Data Presentation: Representative Biological Activity of Quinazoline Derivatives

Quantitative data from cell-based assays are crucial for determining the potency and efficacy of a test compound. The following tables summarize representative data for quinazoline derivatives, illustrating the types of results that can be obtained from the described assays. Please note that specific IC50 values for this compound are not yet publicly available and the data presented here are for structurally related quinazoline compounds to provide a frame of reference.

Table 1: Representative Antiproliferative Activity of Quinazoline Derivatives in Cancer Cell Lines

Cell LineCancer TypeAssay TypeRepresentative IC50 (µM)Reference Compound(s)
THP-1Acute Myeloid LeukemiaMTT Assay0.66 µg/mLN-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA)[3]
HCT116Colorectal CarcinomaProliferation AssayNot Specified4-Methyl Quinazoline Derivatives[4]
HGC-27Gastric CancerProliferation AssayNot Specified4-Methyl Quinazoline Derivatives[4]
A431Epidermoid CarcinomaMTT Assay1 - 2Quinazolinone–chalcone hybrids

Table 2: Representative Kinase Inhibitory Activity of Quinazoline Derivatives

Kinase TargetAssay TypeRepresentative IC50 (nM)Reference Compound(s)
EGFRKinase Assay2 - 1504-Anilinoquinazolines[1]
PI3KKinase AssayNot Specified4-Methyl Quinazoline Derivatives[4]
AblKinase AssayNot Specified4-Anilinoquinazolines[1]
ArgKinase AssayNot Specified4-Anilinoquinazolines[1]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO at the same concentration as the highest compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End: Results analyze->end

Caption: Logic of cell state differentiation by Annexin V/PI staining.

Western Blot Analysis for Signaling Pathway Modulation

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein. This allows for the assessment of changes in protein expression and phosphorylation status, providing insights into the modulation of signaling pathways.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Signaling Pathways Potentially Modulated by this compound

Based on the known activities of quinazoline derivatives, this compound may target key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.

EGFR Signaling Pathway

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified overview of the EGFR signaling cascade.

PI3K/Akt Signaling Pathway

Caption: Key components of the PI3K/Akt signaling pathway.

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The provided protocols and representative data serve as a guide for designing and interpreting experiments aimed at elucidating the mechanism of action of this and other novel quinazoline derivatives. Further studies, including in vivo models, would be necessary to fully validate the therapeutic potential of promising compounds.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 4-(methylthio)quinazoline derivatives, focusing on their potential as anticancer and antibacterial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and development in this area.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The this compound scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. This document outlines the key SAR findings for this class of compounds and provides detailed methodologies for their synthesis and evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazoline core and the phenyl ring.

Anticancer Activity

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cell proliferation and survival.[2][3]

Key SAR observations for anticancer activity:

  • Substitution at the 4-position: The presence of a methylthiophenyl group at the 4-position of the quinazoline ring has been shown to be favorable for antiproliferative activity. For instance, a derivative with a 4-methylthiophenyl group exhibited a potent inhibitory concentration (IC50) of 0.34 μM against the A549 lung cancer cell line.[4]

  • Modifications on the Quinazoline Core: The introduction of electron-donating groups at the 6 and 7-positions of the quinazoline ring can enhance the anticancer activity of the compounds.[2]

  • Kinase Inhibition: Many quinazoline derivatives exert their anticancer effects by inhibiting EGFR tyrosine kinase.[2][3] The N-1 and N-3 atoms of the quinazoline ring are crucial for binding to the hinge region of the ATP-binding site of EGFR.

Antibacterial Activity

Quinazolinone derivatives, structurally related to this compound, have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.

Key SAR observations for antibacterial activity:

  • Substitutions on the Quinazolinone Ring: The nature of substituents on the quinazolinone scaffold plays a critical role in determining the antibacterial potency.

  • Activity against Staphylococcus aureus: Several quinazolin-2,4-dione derivatives have shown significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 11 to 16 mg/mL.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of selected this compound and related derivatives.

Table 1: Anticancer Activity of 4-Substituted Quinazoline Derivatives

Compound ID4-SubstituentCell LineIC50 (μM)Reference
1q 4-MethylthiophenylA549 (Lung)0.34[4]
1a PhenylA549 (Lung)0.27[4]
1f 4-EthoxyphenylA549 (Lung)0.30[4]
12 Thiophene-2-ylmethanamineA4313.4[2]

Table 2: Antibacterial Activity of Quinazolin-2,4-dione Derivatives

Compound IDBacterial StrainMIC (mg/mL)Reference
2a S. aureus16[5]
2c S. aureus11[5]
3c S. aureus12[5]
2b S. haemolyticus10[5]

Experimental Protocols

General Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol describes a general method for the synthesis of 2,4-disubstituted quinazolines, which can be adapted for the synthesis of this compound analogs.[6]

Materials:

  • Substituted 2-aminobenzonitrile

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Reagents for subsequent modifications (e.g., methyl mercaptan or a suitable sulfur nucleophile)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of the Quinazolinone Intermediate:

    • Dissolve the substituted 2-aminobenzonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the Grignard reagent at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir for the specified time.

    • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the intermediate by column chromatography.

  • Step 2: Introduction of the Thioether Group:

    • The intermediate from Step 1 can be converted to a 4-chloroquinazoline derivative using a chlorinating agent (e.g., phosphorus oxychloride).[6]

    • The 4-chloroquinazoline is then reacted with a sulfur nucleophile, such as sodium thiomethoxide, to introduce the methylthio group at the 4-position.

  • Step 3: Further Modifications (Optional):

    • Additional functional groups can be introduced on the quinazoline ring or the phenyl substituent using standard organic synthesis techniques.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value for each compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare serial dilutions of the synthesized compounds in the bacterial growth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., 2-aminobenzonitrile) Synth Chemical Synthesis (Multi-step) Start->Synth Purify Purification (e.g., Chromatography) Synth->Purify Characterize Structural Analysis (NMR, MS) Purify->Characterize Anticancer Anticancer Assays (e.g., MTT) Characterize->Anticancer Antibacterial Antibacterial Assays (e.g., MIC) Characterize->Antibacterial Data Collect Quantitative Data (IC50, MIC) Anticancer->Data Antibacterial->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for SAR studies of this compound.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Quinazoline This compound Derivative Quinazoline->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-(methylthio)quinazoline, a key heterocyclic scaffold. The document details its synthesis, biological activities, and relevant experimental protocols, with a focus on its potential as an anticancer agent through the inhibition of key signaling pathways.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The quinazoline scaffold is considered a "privileged" structure in drug discovery, forming the core of several approved drugs, particularly in oncology. These compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2]

The this compound core, in particular, serves as a crucial intermediate and a pharmacophore in the development of novel therapeutic agents. The methylthio group at the 4-position can act as a leaving group for further functionalization or can be retained to modulate the compound's biological activity and physicochemical properties. This document focuses on the synthesis, anticancer activity, and proposed mechanism of action of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and effective synthetic route involves the preparation of a 4-thiol intermediate, followed by S-alkylation.

A general synthetic pathway is outlined below:

  • Formation of 4(3H)-Quinazolinone: The synthesis often begins with the cyclization of an appropriate anthranilic acid derivative to form the quinazolinone core.

  • Chlorination: The resulting 4(3H)-quinazolinone is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the highly reactive 4-chloroquinazoline intermediate.

  • Thionation: The 4-chloroquinazoline is converted to quinazoline-4-thiol. This can be achieved by reacting it with thiourea followed by hydrolysis.

  • S-Methylation: The final step is the S-alkylation of quinazoline-4-thiol with a methylating agent, such as methyl iodide, in the presence of a base to afford this compound.[3]

G

Biological Activity and Applications

Derivatives of the 4-thioquinazoline scaffold have demonstrated significant potential as anticancer and antiviral agents. The primary focus of research has been on their ability to inhibit cell proliferation in various cancer cell lines.

Anticancer Activity

Studies have shown that 4-alkyl(aryl)thioquinazoline derivatives exhibit potent anti-proliferative activity against human cancer cell lines. In particular, these compounds have been found to be highly effective against prostate cancer cells (PC3).[2]

Table 1: Anti-proliferative Activity of 4-Alkyl(aryl)thioquinazoline Derivatives against PC3 Cells [2]

Compound IDR Group on ThioetherIC₅₀ (µM)
3c Aryl1.8
3a Alkyl5.6
3d Aryl8.1
3f Aryl8.7
3l Alkyl8.9

IC₅₀: The half-maximal inhibitory concentration.

The data indicates that substitutions on the thioether at the 4-position of the quinazoline ring significantly influence the anticancer activity.

Proposed Mechanism of Action: Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The 4-anilinoquinazoline derivatives, for example, are known potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] The anticancer activity of 4-alkyl(aryl)thioquinazoline derivatives is proposed to be mediated through the inhibition of key kinases in the MAPK/ERK signaling pathway.[2] This pathway is a critical downstream effector of EGFR and plays a central role in cell proliferation, differentiation, and survival.

G

Experimental Protocols

Protocol 1: Synthesis of 4-(Alkyl/Aryl)thioquinazoline Derivatives[2]

This protocol describes a general method for the synthesis of 4-alkyl(aryl)thioquinazoline derivatives from 4-chloroquinazolines.

Materials:

  • 4-Chloroquinazoline

  • Appropriate thiol compound (e.g., methanethiol for this compound)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of the desired thiol (1.2 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chloroquinazoline (1.0 mmol) to the reaction mixture.

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)[1][2]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound derivatives against a cancer cell line (e.g., PC3).

Materials:

  • Cancer cell line (e.g., PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Protocol 3: In Vitro Kinase Inhibition Assay (ERK2)[5][6][7]

This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase, such as ERK2, using a radiometric or luminescence-based assay.

Materials:

  • Active ERK2 enzyme

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • ATP (including a radiolabeled [γ-³³P]ATP for radiometric assay or as required for luminescence kit)

  • This compound derivative stock solution in DMSO

  • Streptavidin-coated membrane or 384-well plates (depending on the assay format)

  • ADP-Glo™ Kinase Assay kit (for luminescence-based detection)

  • Phosphor imager or luminescence plate reader

Procedure (Radiometric Assay Example):

  • Reaction Setup: In a reaction tube, mix the peptide substrate (e.g., 5-10 µM) and active ERK2 (e.g., 10 ng/µL) in the kinase assay buffer.

  • Inhibitor Addition: Add the this compound derivative at various concentrations (or DMSO for control) and incubate with the kinase and substrate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP (to a final concentration of 10 µM, including 0.25 µCi/µL [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 30°C.

  • Quenching and Detection: Spot an aliquot of the reaction mixture onto a streptavidin-coated membrane to capture the biotinylated substrate. Quench the reaction and wash the membrane to remove unincorporated radiolabeled ATP.

  • Quantification: Quantify the incorporated radiolabel using a phosphor imager.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.

Note: For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol for reaction setup, reagent addition, and signal detection.

Conclusion

This compound and its derivatives represent a promising scaffold in medicinal chemistry, particularly for the development of novel anticancer agents. The synthetic accessibility of this core allows for diverse structural modifications to optimize potency and selectivity. The demonstrated anti-proliferative activity against cancer cell lines, likely mediated through the inhibition of key signaling kinases such as those in the MAPK/ERK pathway, underscores the therapeutic potential of this compound class. The protocols provided herein offer a foundation for the synthesis and evaluation of new this compound analogs in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylthio)quinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is quinazolin-4(3H)-one. This is typically converted to quinazolin-4(3H)-thione, which is then S-methylated to yield the final product. An alternative starting material is 4-chloroquinazoline, which can undergo nucleophilic substitution with a methylthiol source.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete thionation: If you are starting from quinazolin-4(3H)-one, the conversion to the thione may be incomplete. Ensure you are using a sufficient excess of the thionating agent (e.g., Lawesson's reagent or P₄S₁₀) and an adequate reaction time and temperature.

  • Suboptimal methylation conditions: The choice of methylating agent, base, and solvent is crucial. Stronger methylating agents or incorrect stoichiometry can lead to side reactions.

  • Side reactions: N-methylation at the N1 or N3 position of the quinazoline ring is a common side reaction that competes with the desired S-methylation.

  • Decomposition of the product: The product may be sensitive to prolonged heating or acidic/basic conditions during workup and purification.

  • Inefficient purification: Product loss during chromatographic separation or recrystallization can significantly lower the isolated yield.

Q3: I have isolated a mixture of products. How can I identify the common side products?

A3: The primary side products in this synthesis are typically the N-methylated isomers (1-methyl-quinazolin-4(3H)-thione and 3-methyl-quinazolin-4(3H)-thione). These can be identified and distinguished from the desired S-methylated product using spectroscopic methods:

  • ¹H NMR: The chemical shift of the methyl group will be different for S-methyl vs. N-methyl isomers. An S-CH₃ group typically appears as a singlet at approximately 2.6 ppm.[1]

  • ¹³C NMR: The carbon chemical shifts of the quinazoline ring and the methyl group will also differ between the isomers.

  • Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns may differ, aiding in identification.

Q4: How can I optimize the reaction to favor S-methylation over N-methylation?

A4: To favor the formation of the S-methylated product, consider the following strategies:

  • Choice of Base and Solvent: The reaction of quinazolin-4-thione with a methylating agent can be influenced by the solvent and base used. The formation of the sodium salt of the thione may favor S-alkylation.[2]

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for S-alkylation.

  • Nature of the Alkylating Agent: The reactivity of the methylating agent can influence the site of alkylation. Methyl iodide is a commonly used reagent.[2]

Q5: What are the recommended purification techniques for this compound?

A5: Purification of this compound can typically be achieved through the following methods:

  • Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired product from unreacted starting materials and side products. A solvent system of petroleum ether and acetone has been reported for related compounds.[3]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be used to obtain highly pure material.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents (e.g., old methylating agent, hydrolyzed Lawesson's reagent).Use freshly opened or properly stored reagents. Check the activity of the reagents on a small scale or with a known substrate.
Insufficient reaction temperature or time for the thionation step.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.
Incorrect base or stoichiometry for the methylation step.Ensure the correct molar equivalents of base are used to deprotonate the thione. Consider using a stronger or weaker base depending on the specific protocol.
Formation of Multiple Products (Poor Selectivity) N-methylation is competing with S-methylation.Adjust the reaction conditions as described in FAQ Q4. Experiment with different solvents, bases, and reaction temperatures to optimize for S-alkylation.
Over-alkylation leading to quaternary ammonium salts.Use a stoichiometric amount of the methylating agent. Add the methylating agent slowly to the reaction mixture.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Use a less polar solvent for extraction. Perform extractions at a lower temperature.
Product co-elutes with impurities during column chromatography.Optimize the solvent system for chromatography. Try a different stationary phase (e.g., alumina).
Product oils out during recrystallization.Try a different recrystallization solvent or a solvent mixture. Use a seed crystal to induce crystallization.

Experimental Protocols

Synthesis of Quinazolin-4(3H)-thione from Quinazolin-4(3H)-one

A common method for preparing the quinazolin-4-thione precursor involves the thionation of quinazolin-4(3H)-one.

Method A: Using Phosphorus Pentasulfide (P₄S₁₀)

  • A mixture of quinazolin-4(3H)-one (1 equivalent) and phosphorus pentasulfide (0.5 equivalents) in dry toluene is heated at reflux for 12 hours.[1]

  • The reaction mixture is then filtered.

  • The collected solid is recrystallized from ethanol to yield quinazolin-4(3H)-thione.

Method B: Using Lawesson's Reagent (LR)

  • A mixture of quinazolin-4(3H)-one (1 equivalent) and Lawesson's reagent (0.5 equivalents) in absolute toluene is refluxed for 1 hour under an inert atmosphere (e.g., Argon).[5]

  • The reaction mixture is cooled to room temperature.

  • The precipitate is filtered and dried to give quinazolin-4(3H)-thione with a high yield (typically >95%).[5]

Synthesis of this compound via S-Methylation of Quinazolin-4(3H)-thione

This protocol details the S-methylation of the thione intermediate.

  • Dissolve quinazolin-4(3H)-thione (1 equivalent) in a suitable solvent such as DMF, DMSO, or acetonitrile in a flask equipped with a stirrer and a dropping funnel.[2]

  • Add a base (e.g., sodium methoxide, 1 equivalent) to the solution to form the thiolate anion.

  • Slowly add methyl iodide (1 equivalent) dropwise to the reaction mixture.[2]

  • Heat the reaction mixture at 80-90°C and monitor the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography. A yield of around 71% has been reported for the S-methylated product.[2]

Data Summary

The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound and related compounds.

Reaction Step Starting Material Reagents Solvent Temperature Time Yield Reference
Thionation Quinazolin-4(3H)-oneP₄S₁₀TolueneReflux12 h49%[1]
Thionation Quinazolin-4(3H)-oneLawesson's ReagentTolueneReflux1 h97%[5]
S-Methylation Quinazolin-4(3H)-thioneMethyl Iodide, BaseDMF/DMSO/Acetonitrile80-90°C-71%[2]
S-Alkylation 2-(Methylthio)quinazoline-4-thioneHalo acyl derivative, Sodium MethoxideMethanol-6 h-[1]

Visualizations

Synthesis_Pathway start Quinazolin-4(3H)-one thione Quinazolin-4(3H)-thione start->thione Thionation (P₄S₁₀ or Lawesson's Reagent) product This compound thione->product S-Methylation (CH₃I, Base) Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity and Reagent Activity start->check_sm check_thionation Optimize Thionation Step? (TLC analysis) check_sm->check_thionation Reagents OK check_methylation Optimize Methylation Step? (NMR of crude product) check_thionation->check_methylation Yes increase_reagent Increase Thionating Reagent/Time/Temp check_thionation->increase_reagent No check_purification Review Purification Method? check_methylation->check_purification Yes vary_conditions Vary Base/Solvent/Temp for Methylation check_methylation->vary_conditions No optimize_chromatography Optimize Chromatography/Recrystallization check_purification->optimize_chromatography No end Improved Yield and Purity check_purification->end Yes increase_reagent->check_methylation vary_conditions->check_purification optimize_chromatography->end

References

Technical Support Center: Purification of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 4-(Methylthio)quinazoline. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Recrystallization:
Oiling out instead of crystallization.The solvent is too nonpolar for the compound at the temperature of dissolution, or the compound is melting in the hot solvent. Impurities are present that are lowering the melting point of the mixture.Add a small amount of a more polar co-solvent. Lower the dissolution temperature and use more solvent. Try a different solvent system. Perform a preliminary purification by column chromatography to remove impurities.
No crystals form upon cooling.The solution is not supersaturated (too much solvent used). The cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Cool the solution more slowly. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure this compound.
Low recovery of purified product.The compound is too soluble in the recrystallization solvent at low temperatures. The crystals were not completely collected during filtration.Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization.The chosen solvent does not effectively differentiate between the product and the impurity. The impurity co-crystallized with the product.Select a different recrystallization solvent or a solvent pair. A second recrystallization may be necessary. Consider pre-treating the crude product with an adsorbent like activated carbon to remove colored impurities.
Column Chromatography:
Poor separation of the product from impurities.The eluent system is not optimized (incorrect polarity). The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent.Systematically vary the solvent ratio of the eluent to achieve a target Rf value of 0.2-0.4 for the product on TLC. Repack the column carefully to ensure a homogenous stationary phase. Dissolve the sample in the minimum amount of a solvent in which it is highly soluble and load it onto the column.
The product is not eluting from the column.The eluent is not polar enough to move the compound. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent (gradient elution). If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1]
The elution of the product is very slow.The particle size of the stationary phase is too small. The eluent viscosity is too high.Use a stationary phase with a larger particle size. Choose a less viscous eluent if possible. Apply positive pressure (flash chromatography) to increase the flow rate.
Fractions are contaminated with an unknown substance.The solvent used for elution may contain impurities. The glassware was not clean.Use high-purity solvents for chromatography. Ensure all glassware is thoroughly cleaned and dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography over silica gel. The choice between them depends on the scale of the purification and the nature of the impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For quinazoline derivatives, alcohols like ethanol or mixtures of polar and nonpolar solvents such as ethyl acetate/hexane are often good starting points.[2][3] It is recommended to test several solvents on a small scale to find the optimal one.

Q3: What are the typical starting conditions for column chromatography of this compound?

A3: A good starting point for column chromatography is to use silica gel as the stationary phase and an eluent system of ethyl acetate in hexane. Based on the purification of similar compounds, a ratio of 1:8 (ethyl acetate:hexane) can be a suitable starting point.[4] The polarity can be adjusted based on the results of thin-layer chromatography (TLC) analysis.

Q4: My purified this compound has a yellow tint. How can I remove the color?

A4: A yellow tint often indicates the presence of colored impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal before the final filtration in a recrystallization procedure. Alternatively, column chromatography is generally very effective at separating colored impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can quickly indicate the presence of impurities. For more quantitative results, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. The identity and structural integrity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound, compiled from general laboratory practices and data for structurally similar compounds.

Purification TechniqueSolvent/Eluent SystemTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization Ethanol>98%60-80%Simple, scalable, cost-effective.May not remove impurities with similar solubility. Potential for low yield if the compound is significantly soluble at low temperatures.
Column Chromatography Silica Gel with Ethyl Acetate/Hexane (e.g., 1:8 v/v)>99%70-90%High resolution, effective for removing a wide range of impurities.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Preparative TLC Silica Gel with Ethyl Acetate/Hexane (e.g., 1:5 v/v)>99%40-60%Good for small-scale purification and for difficult separations.Limited to small sample quantities, lower yield due to scraping losses.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently heat the mixture again for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the appropriate eluent system by running a TLC of the crude material. A suitable eluent system will give the product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Start: Crude this compound cluster_assessment Initial Assessment cluster_decision Choice of Purification Method cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end End: Purified Product start Crude Product assess Assess Purity and Impurity Profile (TLC, NMR) start->assess decision High Purity & Minor Impurities? assess->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No check_purity1 Check Purity recrystallize->check_purity1 check_purity1->chromatography Purity Not Sufficient end_product Pure this compound check_purity1->end_product check_purity2 Check Purity chromatography->check_purity2 check_purity2->end_product signaling_pathway cluster_troubleshooting Troubleshooting Logic for Recrystallization start Attempt Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Change Solvent System or Add Co-solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate Solution & Scratch Flask no_crystals->solution2 Yes impure_product Product Still Impure? low_yield->impure_product No solution3 Re-evaluate Solvent Choice for Lower Cold Solubility low_yield->solution3 Yes successful_cryst Successful Crystallization impure_product->successful_cryst No solution4 Re-crystallize or Use Chromatography impure_product->solution4 Yes solution1->start solution2->start solution3->start

References

Technical Support Center: Synthesis of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylthio)quinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • S-alkylation of quinazoline-4(3H)-thione: This involves the reaction of quinazoline-4(3H)-thione with a methylating agent.

  • Nucleophilic substitution of 4-chloroquinazoline: This method utilizes the reaction of 4-chloroquinazoline with a methylthiolate salt, such as sodium thiomethoxide.

Q2: What is the major byproduct in the S-alkylation of quinazoline-4(3H)-thione?

A2: The major byproduct is the N-alkylated isomer, 3-methylquinazolin-4(3H)-thione.[1][2] The formation of this byproduct is highly dependent on the reaction conditions, particularly the solvent and the methylating agent used.[1][2]

Q3: What are the potential byproducts when synthesizing this compound from 4-chloroquinazoline?

A3: The primary byproduct of concern is 4-hydroxyquinazoline, which can form if moisture is present in the reaction, leading to hydrolysis of the starting material. Incomplete reaction can also result in the presence of unreacted 4-chloroquinazoline in the final product.

Troubleshooting Guides

Route 1: S-alkylation of Quinazoline-4(3H)-thione

This route is often preferred due to the availability of the starting material, which can be synthesized from quinazolin-4-one.[1][3] However, controlling the regioselectivity of the alkylation is a critical challenge.

Problem 1: Low yield of this compound and formation of a significant amount of 3-methylquinazolin-4(3H)-thione.

  • Cause: Quinazoline-4(3H)-thione exists in tautomeric forms, and its anion is ambident, meaning it has two reactive sites for alkylation: the sulfur (S) and the nitrogen (N) atoms. The choice of solvent and methylating agent greatly influences the ratio of S-alkylation to N-alkylation.[1][2] Aprotic solvents like DMF and DMSO tend to favor the formation of the N-alkylated byproduct.[1]

  • Solution:

    • Solvent Selection: Employ polar protic solvents such as ethanol to favor the formation of the desired S-alkylated product, this compound.[1]

    • Methylating Agent: "Soft" methylating agents like methyl iodide tend to favor S-alkylation.[2]

    • Temperature Control: Running the reaction at a controlled temperature, as specified in the protocol, can help minimize side reactions.

Problem 2: Difficulty in separating this compound from 3-methylquinazolin-4(3H)-thione.

  • Cause: The two isomers can have similar physical properties, making separation by simple crystallization challenging.

  • Solution:

    • Column Chromatography: Utilize column chromatography on silica gel. The two isomers generally have different polarities, allowing for their separation. A solvent system of ethyl acetate and hexane is often a good starting point for elution.

Route 2: Nucleophilic Substitution of 4-Chloroquinazoline

This method involves a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the 4-position of the quinazoline ring makes it susceptible to attack by nucleophiles.[4]

Problem 1: Presence of 4-hydroxyquinazoline in the final product.

  • Cause: 4-Chloroquinazoline is sensitive to moisture and can hydrolyze to form 4-hydroxyquinazoline. This can occur if the solvents and reagents are not anhydrous or if the reaction is exposed to atmospheric moisture.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use freshly prepared or commercially available high-purity sodium thiomethoxide.

Problem 2: The reaction is sluggish or incomplete, leaving unreacted 4-chloroquinazoline.

  • Cause: The reactivity of the nucleophile or the reaction temperature may be insufficient.

  • Solution:

    • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat should be avoided to minimize side reactions.

    • Nucleophile Concentration: Ensure an adequate molar excess of sodium thiomethoxide is used.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile can help to dissolve the reactants and facilitate the reaction.

Data Presentation

Table 1: Influence of Solvent on the Methylation of Quinazoline-4(3H)-thione

Solvent TypePredominant ProductByproductReference
Polar Protic (e.g., Ethanol)This compound (S-alkylation)Minimal N-alkylation[1]
Aprotic (e.g., DMF, DMSO)Mixture of Products3-Methylquinazolin-4(3H)-thione (N-alkylation)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via S-alkylation of Quinazoline-4(3H)-thione [1]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinazoline-4(3H)-thione (1.0 eq) in absolute ethanol.

  • Base Addition: Add sodium hydride (1.0 eq) portion-wise to the solution at room temperature and stir for 30 minutes.

  • Methylation: Add methyl iodide (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Filter the resulting precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hexane) or purify by column chromatography on silica gel if N-alkylation byproducts are present. A 71% yield of S-methylquinazolin-4-thione was obtained after recrystallization from hexane.[1]

Protocol 2: Synthesis of this compound via Nucleophilic Substitution of 4-Chloroquinazoline

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous methanol.

  • Nucleophile Preparation: Carefully add sodium metal (1.1 eq) in small pieces to the methanol at 0 °C to generate sodium methoxide. After the sodium has completely reacted, bubble methyl mercaptan gas through the solution or add liquid methyl mercaptan (1.1 eq) to form sodium thiomethoxide.

  • Substrate Addition: Dissolve 4-chloroquinazoline (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the sodium thiomethoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Routes cluster_0 Route 1: S-alkylation cluster_1 Route 2: Nucleophilic Substitution Quinazolin-4(3H)-thione Quinazolin-4(3H)-thione This compound This compound Quinazolin-4(3H)-thione->this compound  S-alkylation (Major) 3-Methylquinazolin-4(3H)-thione 3-Methylquinazolin-4(3H)-thione Quinazolin-4(3H)-thione->3-Methylquinazolin-4(3H)-thione  N-alkylation (Byproduct) 4-Chloroquinazoline 4-Chloroquinazoline Target_Product_2 This compound 4-Chloroquinazoline->Target_Product_2  + CH3SNa 4-Hydroxyquinazoline 4-Hydroxyquinazoline 4-Chloroquinazoline->4-Hydroxyquinazoline  + H2O (Hydrolysis)

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting_Logic cluster_route1 Route 1: S-alkylation of Quinazoline-4(3H)-thione cluster_route2 Route 2: Nucleophilic Substitution of 4-Chloroquinazoline start1 Low yield of desired product? check_byproduct1 Significant N-alkylation byproduct? start1->check_byproduct1 cause1 Aprotic solvent used? check_byproduct1->cause1 Yes solution1 Switch to a polar protic solvent (e.g., ethanol). cause1->solution1 start2 Impurity detected in product? check_byproduct2 Is it 4-hydroxyquinazoline? start2->check_byproduct2 cause2 Moisture in reaction? check_byproduct2->cause2 Yes solution2 Use anhydrous conditions and an inert atmosphere. cause2->solution2

Caption: Troubleshooting flowchart for common issues in synthesis.

References

Overcoming solubility issues of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 4-(Methylthio)quinazoline.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in common laboratory solvents. What are the recommended initial solvents to try?

A1: Quinazoline derivatives often exhibit limited solubility in water and some common organic solvents.[1][2] For initial attempts, it is recommended to test solubility in a range of solvents with varying polarities. Based on studies of similar quinazoline compounds, consider starting with N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[3] For some quinazoline derivatives, solubility is found to be greatest in DMF.[3]

Q2: My compound has precipitated out of solution. What steps can I take to redissolve it?

A2: If precipitation occurs, gentle heating and/or sonication can be effective in redissolving the compound.[4] It is crucial to visually inspect the solution to ensure complete dissolution before proceeding with your experiment. If the compound continues to precipitate upon cooling, it may indicate that the solution is supersaturated at room temperature.

Q3: Are there any established formulation protocols for improving the solubility of quinazoline-based compounds?

A3: Yes, several formulation strategies have been successfully employed for poorly soluble quinazoline derivatives. For a similar compound, 4(3H)-Quinazolinone, specific solvent systems have been reported to achieve concentrations of at least 2.75 mg/mL.[4] These include:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[4]

  • A mixture of 10% DMSO in 90% Corn Oil.[4]

These protocols can serve as a valuable starting point for developing a suitable formulation for this compound.

Q4: What are some advanced techniques to enhance the solubility of this compound for in vivo or in vitro studies?

A4: For more challenging solubility issues, several advanced formulation strategies can be explored. These techniques aim to increase the surface area of the drug, improve wettability, or create a more favorable microenvironment for dissolution.[5][6] Commonly used methods include:

  • Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state.[5][6] A study on a quinazolinone derivative showed that a solid dispersion with polaxamer 407 improved its dissolution rate.[5][6]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[7]

  • Complexation: The use of cyclodextrins to form inclusion complexes can improve the aqueous solubility of poorly soluble drugs.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and liposomes can encapsulate the compound and improve its absorption and bioavailability.

Troubleshooting Guides

Problem: Poor Solubility in Aqueous Buffers

Quinazolinone derivatives are generally insoluble in water.[1] However, their solubility may be pH-dependent.

Troubleshooting Steps:

  • pH Adjustment: Test the solubility in buffers with a range of pH values. Some quinazoline compounds are soluble in aqueous alkali or concentrated acids.[1][2]

  • Use of Co-solvents: Introduce a small percentage of an organic co-solvent, such as DMSO or ethanol, to the aqueous buffer. Be mindful of the final concentration of the co-solvent to avoid any unwanted effects in your experiment.

  • Employ Solubilizing Excipients: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.

Problem: Compound Crashes Out During Experiment

Precipitation of the compound during an experiment can lead to inaccurate and unreliable results.

Troubleshooting Steps:

  • Lower the Concentration: The most straightforward approach is to work at a lower, more soluble concentration of the compound.

  • Maintain Temperature: If solubility is temperature-dependent, ensure that all solutions and experimental apparatus are maintained at a temperature where the compound remains in solution.[3]

  • Re-evaluate the Solvent System: The chosen solvent may not be optimal for the experimental conditions. It may be necessary to screen alternative solvents or solvent mixtures.

Data Summary

Table 1: Solubility of Pyrazolo Quinazoline Derivatives in Various Organic Solvents [3]

SolventDielectric Constant (at 293.15 K)Dipole Moment (D)Hydrogen Bonding (δH)General Solubility Trend
N,N-Dimethylformamide (DMF)36.713.8611.3Highest
Dimethyl sulfoxide (DMSO)47.003.9610.2High
Tetrahydrofuran (THF)7.521.638.0Moderate
Ethyl acetate6.001.787.2Moderate to Low
1,4-Dioxane2.220.459.0Low

Note: This data is for pyrazolo quinazoline derivatives and serves as a guide. The solubility of this compound may vary.

Experimental Protocols

Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol is a general guideline for preparing a solid dispersion to enhance the solubility of this compound.

  • Selection of Carrier: Choose a suitable hydrophilic carrier, such as Polaxamer 407, PVP K30, or PEG 6000.

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and pulverize it. The resulting powder can then be characterized for its dissolution properties.

Visualizations

experimental_workflow cluster_start Initial Solubility Assessment cluster_troubleshooting Troubleshooting cluster_strategies Enhancement Strategies start This compound Powder solvents Screen Common Solvents (DMSO, DMF, Ethanol, etc.) start->solvents is_soluble Is the compound soluble at the desired concentration? solvents->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes strategies Implement Solubility Enhancement Strategy is_soluble->strategies No strategy_choice Choose a Strategy: - pH Adjustment - Co-solvents - Solid Dispersion - Particle Size Reduction strategies->strategy_choice re_evaluate Re-evaluate Solubility strategy_choice->re_evaluate re_evaluate->proceed Successful re_evaluate->strategy_choice Unsuccessful

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

signaling_pathway_analogy cluster_compound Poorly Soluble Compound cluster_formulation Formulation Approach cluster_result Desired Outcome compound This compound (Low Aqueous Solubility) formulation Solubility Enhancement Technique (e.g., Solid Dispersion) compound->formulation Application of result Enhanced Dissolution and Bioavailability formulation->result Leads to

Caption: Logical relationship for enhancing the bioavailability of this compound.

References

Improving the reaction conditions for 4-(Methylthio)quinazoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(Methylthio)quinazoline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when following a two-step procedure involving the thionation of quinazolin-4-one and subsequent S-methylation.

Q1: My yield of this compound is low. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic sequence. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Thionation: The conversion of quinazolin-4-one to quinazoline-4-thione is a critical step.

    • Troubleshooting: Ensure the phosphorus pentasulfide (P4S10) is fresh and has been stored under anhydrous conditions. The reaction should be run in a dry, high-boiling solvent like pyridine or dioxane and heated sufficiently to drive the reaction to completion. Monitor the reaction by TLC until the starting material is consumed.

  • Suboptimal Methylation Conditions: The choice of solvent and base is crucial for efficient S-methylation.

    • Troubleshooting: Using a polar protic solvent like ethanol can favor the formation of the desired S-methyl product.[1] In aprotic solvents like DMF or DMSO, competitive N-methylation can occur, reducing the yield of the target compound.[1] Ensure an appropriate base (e.g., sodium hydroxide or potassium carbonate) is used to deprotonate the thiol.

  • Side Reaction (N-Methylation): Formation of the N-methylated isomer, 3-methylquinazoline-4-thione, is a common side reaction.[1]

    • Troubleshooting: As mentioned, using a polar protic solvent like ethanol promotes S-alkylation. "Soft" alkylating agents, such as methyl iodide, also favor S-alkylation over "hard" agents like dimethyl sulfate.[1]

  • Product Loss During Workup and Purification: The product may be lost during extraction or chromatography.

    • Troubleshooting: Ensure the pH is appropriately adjusted during aqueous workup to keep the product in the organic phase. Use a suitable solvent system for chromatography to achieve good separation from any unreacted starting material or side products.

Q2: I am observing a significant amount of N-methylated impurity in my final product. How can I minimize its formation?

A2: The formation of 3-methylquinazoline-4-thione is a known side reaction. To favor the desired S-methylation, consider the following:[1]

  • Solvent Choice: Use a polar protic solvent such as ethanol. In these solvents, the reaction proceeds almost exclusively to the S-methylated product. Aprotic solvents like DMF and DMSO can lead to a mixture of N- and S-alkylated products.[1]

  • Alkylating Agent: Employ methyl iodide, which is considered a "soft" alkylating agent and preferentially reacts at the more nucleophilic sulfur atom.

  • Temperature Control: Running the reaction at a controlled temperature (e.g., refluxing ethanol) can help improve selectivity. High temperatures in aprotic solvents may increase the amount of N-alkylation.

Q3: What is the best way to purify the final this compound product?

A3: Purification can typically be achieved through the following methods:

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can provide a highly pure product.

  • Column Chromatography: For mixtures containing the N-methylated isomer or other impurities, column chromatography on silica gel is effective. A solvent system of hexane and ethyl acetate is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of Quinazoline-4-thione from Quinazolin-4-one

This protocol is based on the established method of converting a carbonyl to a thiocarbonyl using phosphorus pentasulfide.

Materials:

  • Quinazolin-4-one

  • Phosphorus pentasulfide (P4S10)

  • Pyridine (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinazolin-4-one (1 equivalent).

  • Add anhydrous pyridine to dissolve the starting material.

  • Carefully add phosphorus pentasulfide (0.5 equivalents) portion-wise. The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.

  • The precipitate is collected by filtration, washed with water, and dried to afford quinazoline-4-thione.

Protocol 2: Synthesis of this compound from Quinazoline-4-thione

This protocol details the S-methylation of quinazoline-4-thione.[1]

Materials:

  • Quinazoline-4-thione

  • Methyl iodide

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve quinazoline-4-thione (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir for 30 minutes at room temperature to form the sodium salt.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound from Quinazoline-4-thione [1]

ParameterCondition
Starting MaterialQuinazoline-4-thione
Methylating AgentMethyl Iodide
SolventEthanol
BaseSodium Hydroxide
TemperatureReflux
Reaction Time2-3 hours
Reported Yield71%

Table 2: Solvent Effects on the Methylation of Quinazoline-4-thione [1]

SolventProduct(s)Outcome
EthanolThis compoundPredominantly S-methylation
AcetonitrileThis compoundPredominantly S-methylation
DMFThis compound & 3-Methylquinazoline-4-thioneMixture of S- and N-methylation
DMSOThis compound & 3-Methylquinazoline-4-thioneMixture of S- and N-methylation

Visualizations

Reaction_Pathway A Quinazolin-4-one B Quinazoline-4-thione A->B P4S10, Pyridine, Reflux C This compound B->C CH3I, NaOH, Ethanol, Reflux

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield check_thionation Check Thionation Step: - Fresh P4S10? - Anhydrous conditions? - Sufficient heating? low_yield->check_thionation Yes impurity Impurity Detected? low_yield->impurity No check_methylation Check Methylation Step: - Correct solvent (Ethanol)? - Appropriate base? - Reaction to completion? check_thionation->check_methylation check_methylation->impurity n_methyl N-Methylated Impurity? impurity->n_methyl Yes purify Purification: - Recrystallization - Column Chromatography impurity->purify No optimize_methylation Optimize Methylation: - Use Ethanol as solvent. - Use Methyl Iodide. n_methyl->optimize_methylation Yes n_methyl->purify No optimize_methylation->start product Pure Product purify->product

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 4-(Methylthio)quinazoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-(Methylthio)quinazoline. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: My methylation of quinazoline-4-thione is resulting in a mixture of N- and S-methylated products. How can I improve the selectivity for S-methylation to obtain this compound?

A1: The selectivity of methylation on quinazoline-4-thione is highly dependent on the choice of solvent and methylating agent. To favor the formation of this compound (S-methylation), it is recommended to use a polar protic solvent like ethanol.[1] Using "soft" methylating agents such as methyl iodide in ethanol or acetonitrile also promotes S-methylation.[1] In contrast, polar aprotic solvents like DMF or DMSO and "harder" methylating agents can lead to the formation of the N-methylated product, N3-methylquinazolin-4-thione.[1]

Q2: I am experiencing a low yield in the synthesis of this compound from 4-chloroquinazoline and a thiol. What are the potential reasons and solutions?

A2: Low yields in this thioetherification reaction can be attributed to several factors. Ensure that the reaction is carried out in the presence of a suitable base, such as potassium carbonate, to facilitate the deprotonation of the thiol.[2] The choice of solvent is also crucial; acetone is a commonly used solvent for this reaction.[2] Additionally, the reaction may require heating (reflux) to proceed to completion.[2] Verifying the purity of the starting 4-chloroquinazoline is also important, as impurities can interfere with the reaction.

Q3: What are some common side reactions to be aware of during the synthesis and reactions of this compound?

A3: During the synthesis of the quinazoline core, various side reactions can occur depending on the chosen synthetic route. For instance, in syntheses starting from 2-aminobenzonitriles, incomplete cyclization or the formation of dimeric byproducts can be an issue. When performing nucleophilic substitution on this compound, if the nucleophile is bifunctional, subsequent intramolecular cyclization can occur. For example, reaction with hydrazine hydrate can lead to the formation of 2-methylthio-4-hydrazinoquinazoline, which can then undergo further heterocyclization reactions under specific conditions.[3]

Q4: How can I effectively purify my this compound product?

A4: Purification of this compound and its derivatives can typically be achieved through standard laboratory techniques. After the reaction, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities.[4][5][6] This may involve washing with water or a saturated sodium bicarbonate solution.[6] Subsequent purification can be carried out by column chromatography on silica gel or by thin-layer chromatography.[4] Recrystallization from a suitable solvent, such as ethanol, is also a common method to obtain a highly pure product.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in S-methylation of quinazoline-4-thione Use of inappropriate solvent or methylating agent.Use a polar protic solvent like ethanol and a "soft" methylating agent like methyl iodide.[1]
Reaction temperature is too low.Ensure the reaction is heated sufficiently, for example, in a water bath at 80-90°C.[1]
Formation of N-methylated byproduct Use of a polar aprotic solvent (e.g., DMF, DMSO).Switch to a polar protic solvent like ethanol or acetonitrile.[1]
Incomplete reaction in nucleophilic substitution Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.
The nucleophile is not sufficiently activated.If using a weak nucleophile, consider adding a suitable base to enhance its reactivity.
Difficulty in purifying the final product Presence of closely related impurities.Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from different solvent systems.
The product is an oil and does not crystallize.Attempt to form a salt of the product, which may be a crystalline solid. Alternatively, use column chromatography for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via S-methylation of Quinazoline-4-thione[1]
  • Dissolve 1.62 g (0.01 mol) of quinazolin-4-thione in 50 ml of absolute ethanol in a flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.

  • Add a solution of sodium ethoxide (prepared from 0.23 g of sodium in 10 ml of ethanol) to the flask.

  • Add 1.06 ml (0.01 mol) of methyl iodide dropwise through the dropping funnel.

  • Heat the reaction mixture in a water bath at 80-90°C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from ethanol.

Protocol 2: Synthesis of 4-Alkylthio-quinazolines from 4-Chloro-quinazoline[5]
  • To a solution of 4-chloro-quinazoline (5 mmol) in acetone (30 mL), add the corresponding thiol (5 mmol) and potassium carbonate (10 mmol).

  • Reflux the mixture for four hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the solid.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Quinazoline-4-thione reagents Methyl Iodide, Ethanol, Base reaction S-Methylation start->reaction reagents->reaction product Crude this compound reaction->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization final_product Pure this compound chromatography->final_product recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield side_product Side Product Formation? start->side_product purification_issue Purification Difficulty? start->purification_issue low_yield->side_product No check_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions Yes side_product->purification_issue No characterize_side_product Characterize Side Product (NMR, MS) side_product->characterize_side_product Yes optimize_purification Optimize Purification (Solvent, Column) purification_issue->optimize_purification Yes solution Problem Solved purification_issue->solution No modify_reaction Modify Reaction (Solvent, Catalyst) check_conditions->modify_reaction optimize_purification->solution characterize_side_product->modify_reaction modify_reaction->solution

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-(Methylthio)quinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable two-step synthesis involves the thionation of quinazolin-4-one to quinazoline-4-thione, followed by the selective S-methylation of the thioamide intermediate.

Q2: Which thionating agent is recommended for the conversion of quinazolin-4-one to quinazoline-4-thione at scale?

A2: Lawesson's reagent is generally preferred over phosphorus pentasulfide (P4S10) for large-scale synthesis. It is more reactive, often resulting in shorter reaction times and higher yields.[1] One study reported a 97% yield of quinazoline-4-thione when using Lawesson's reagent in toluene.[2]

Q3: What are the primary safety concerns when handling Lawesson's reagent on a large scale?

A3: Lawesson's reagent and its byproducts have a strong, unpleasant odor. Large-scale reactions should be conducted in a well-ventilated area with appropriate engineering controls to manage the odor. Additionally, phosphorus-containing byproducts must be handled and disposed of according to safety regulations.

Q4: How can I control the regioselectivity of the methylation to favor the desired S-methyl product over the N-methyl isomer?

A4: The choice of solvent is critical for controlling the regioselectivity of the methylation reaction. Polar protic solvents, such as ethanol, have been shown to favor the formation of the desired this compound.[3] In contrast, aprotic solvents may lead to the formation of the N3-methylquinazolin-4-thione byproduct.[3]

Q5: What are the main hazards associated with using methyl iodide as a methylating agent at an industrial scale?

A5: Methyl iodide is highly toxic and a suspected carcinogen. It is crucial to handle it in a closed system to prevent exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection, is mandatory.[4][5][6]

Troubleshooting Guides

Thionation of Quinazolin-4-one
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. Lawesson's reagent is more reactive than P4S10 and may require milder conditions.[1][7]- Ensure adequate mixing, especially for large, heterogeneous reaction mixtures.
Degradation of starting material or product.- Avoid excessively high temperatures or prolonged reaction times, as this can lead to byproduct formation.
Inefficient work-up.- A thorough aqueous work-up is crucial to remove phosphorus byproducts that can interfere with product isolation.[8]- Consider a column-free work-up by decomposing byproducts with ethylene glycol.[9]
Product Contaminated with Phosphorus Byproducts Incomplete removal during work-up.- Perform multiple aqueous washes of the organic layer.- Utilize the ethylene glycol work-up procedure for more efficient removal of phosphorus-containing impurities.[9]
Strong, Unpleasant Odor Volatilization of Lawesson's reagent and sulfur byproducts.- Conduct the reaction and work-up in a well-ventilated fume hood or a closed-system reactor.- Use appropriate scrubbers to treat off-gases.
Methylation of Quinazoline-4-thione
Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the quinazoline-4-thione is fully dissolved or adequately suspended in the solvent before adding the methylating agent.- The reaction can be heated to 80-90°C to drive it to completion.[3]
Formation of N-methylated byproduct.- Use a polar protic solvent like ethanol to favor S-methylation.[3]- "Soft" methylating agents like methyl iodide tend to favor S-alkylation.[3]
Loss of product during work-up.- After the reaction, the mixture can be cooled and the product precipitated by adding water.[3] Ensure complete precipitation before filtration.
Presence of N-methylated Impurity Reaction conditions favoring N-methylation.- Switch to a polar protic solvent if an aprotic solvent was used.[3]- Consider lowering the reaction temperature, as higher temperatures may favor N-methylation in some cases.
Inefficient purification.- Separation of the S- and N-methylated isomers can be challenging. Recrystallization from a suitable solvent system may be effective. Consider exploring different solvent mixtures (e.g., ethanol/water, toluene/heptane) to achieve selective crystallization.
Safety Incident with Methyl Iodide Exposure due to leaks or improper handling.- Always use a closed-transfer system for adding methyl iodide at scale.- Ensure all personnel are trained on the specific hazards of methyl iodide and are wearing appropriate PPE.[4][5][6]- Have an emergency response plan in place for spills or exposures.[4][6]
Excess Methyl Iodide in the Final Product Incomplete quenching or removal.- Quench any unreacted methyl iodide with an aqueous solution of sodium thiosulfate or ammonia before work-up.- Ensure efficient removal of residual methyl iodide during solvent evaporation, using appropriate vacuum and temperature, and capturing the vapors.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Step Reactants Reagents/Solvents Temperature Time Yield Reference
Thionation Quinazolin-4-oneLawesson's reagent, TolueneReflux1 hour97%[2]
Methylation Quinazoline-4-thioneMethyl iodide, DMFA/Hexane80-90°CNot specified71%[3]

Experimental Protocols

Protocol 1: Synthesis of Quinazoline-4-thione from Quinazolin-4-one

This protocol is based on a literature procedure with a reported yield of 97%.[2]

  • Charging the Reactor: In a suitable reactor equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), charge quinazolin-4-one (1.0 equivalent) and absolute toluene (approximately 20 mL per gram of quinazolin-4-one).

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.

  • Cooling and Filtration: Cool the reaction mixture to room temperature (20-25°C). The product will precipitate out of solution.

  • Isolation: Filter the precipitate and dry to obtain quinazoline-4-thione.

Protocol 2: Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 71%.[3]

  • Dissolution: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve quinazoline-4-thione (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMFA) (approximately 30 mL per gram of quinazoline-4-thione).

  • Addition of Methylating Agent: Add methyl iodide (1.0 equivalent) dropwise to the solution.

  • Reaction: Heat the reaction mixture in a water bath to 80-90°C. Monitor the reaction for completion by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture. The product can be precipitated by the addition of water or extracted with a suitable solvent after quenching any excess methyl iodide.

  • Isolation and Purification: Collect the solid product by filtration and wash with a non-polar solvent like hexane. The crude product can be further purified by recrystallization.

Mandatory Visualizations

Synthesis_Pathway Quinazolinone Quinazolin-4-one LR Lawesson's Reagent Toluene, Reflux Quinazolinone->LR Thione Quinazoline-4-thione MeI Methyl Iodide Ethanol or DMFA, 80-90°C Thione->MeI Product This compound LR->Thione Thionation MeI->Product S-Methylation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Methylation Step Check_Purity Check Purity of Quinazoline-4-thione Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Optimize_Conditions Optimize Reaction: - Increase Temperature/Time - Check Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Byproduct_Formation Byproduct Formation? Incomplete_Reaction->Byproduct_Formation No End Yield Improved Optimize_Conditions->End Check_Solvent Check Solvent System Byproduct_Formation->Check_Solvent Yes Purification_Issue Purification Issue? Byproduct_Formation->Purification_Issue No Use_Protic_Solvent Use Polar Protic Solvent (e.g., Ethanol) Check_Solvent->Use_Protic_Solvent Use_Protic_Solvent->End Recrystallize Optimize Recrystallization Solvent System Purification_Issue->Recrystallize Yes Recrystallize->End

Caption: Troubleshooting workflow for low yield in methylation.

References

Technical Support Center: 4-(Methylthio)quinazoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(Methylthio)quinazoline and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experimentation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: The main stability concerns for this compound and its derivatives revolve around the chemical reactivity of both the quinazoline ring system and the methylthio group. Key issues include:

  • Oxidation: The methylthio group is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone derivatives. This is a common degradation pathway.

  • Hydrolysis: The quinazoline ring can undergo hydrolysis, particularly under harsh acidic or basic conditions, which may lead to ring-opening.[1] Dihydroquinazolin-4-ones, a related class of compounds, are known to be unstable in acidic aqueous conditions due to hydrolysis.

  • Photostability: Exposure to light, especially UV radiation, can lead to photodegradation. Stability studies on some quinazoline derivatives have shown that they can be sensitive to light.

  • Solvent Stability: The choice of solvent can impact stability. For instance, some quinazoline derivatives have shown different stability profiles in aqueous solutions versus organic solvents like DMSO.

Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound derivative. What could be the cause?

A2: Unexpected peaks in your chromatogram are often indicative of degradation products. The most likely culprits are the sulfoxide and sulfone forms of your compound, resulting from oxidation of the methylthio group. To confirm this, you can:

  • Perform Forced Degradation: Intentionally degrade a small sample of your compound under oxidative conditions (e.g., with a dilute solution of hydrogen peroxide) and compare the resulting HPLC profile to your experimental sample.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weights of the unknown peaks. An increase of 16 Da corresponds to the formation of a sulfoxide, and an increase of 32 Da corresponds to a sulfone.

Q3: My compound seems to be degrading in solution during storage. What are the recommended storage conditions?

A3: For optimal stability of this compound derivatives in solution:

  • Temperature: Store solutions at low temperatures, such as 4°C or -20°C, to slow down potential degradation reactions. Studies on some quinazoline derivatives have shown that storage at room temperature can lead to degradation over time.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: The choice of solvent is critical. While DMSO is a common solvent for initial solubilization, long-term storage in DMSO can sometimes lead to oxidation. For aqueous solutions, be mindful of the pH, as both highly acidic and basic conditions can promote hydrolysis of the quinazoline ring.[1] If possible, prepare fresh solutions for your experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffers
  • Question: My this compound derivative is rapidly degrading when I dissolve it in my aqueous assay buffer. How can I troubleshoot this?

  • Answer:

    • Check the pH of your buffer: Quinazolines are generally more stable in cold, dilute acidic or alkaline solutions, but can be destroyed by boiling in these conditions. Extreme pH values can catalyze the hydrolysis of the quinazoline ring. Try to work in a pH range closer to neutral (pH 6-8) if your experiment allows.

    • Consider the buffer components: Some buffer components can react with your compound. If your buffer contains oxidizing agents, this could be the cause of degradation.

    • Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature. Prepare fresh solutions immediately before your experiment.

    • Lower the temperature: If your experiment can be performed at a lower temperature, this can significantly reduce the rate of degradation.

Issue 2: Compound Inactivity in Biological Assays
  • Question: My this compound derivative is showing lower than expected or no activity in my cell-based assay. Could this be a stability issue?

  • Answer:

    • Confirm Compound Integrity: Before performing your biological assay, verify the purity and identity of your compound using analytical techniques like HPLC and MS. This will ensure you are starting with the correct, non-degraded material.

    • Assess Stability in Assay Media: Incubate your compound in the cell culture media under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze the sample by HPLC at different time points to check for degradation. The methylthio group could be susceptible to metabolic oxidation by cellular enzymes.

    • Solubilization Issues: Ensure your compound is fully dissolved in the assay media. Poor solubility can lead to artificially low activity. You may need to use a co-solvent like DMSO, but keep the final concentration of the co-solvent low (typically <0.5%) to avoid cellular toxicity and compound precipitation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of your this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method, preferably with MS detection, to identify and quantify the degradation products.

Data Presentation

Table 1: Potential Degradation Products of this compound Derivatives

Degradation PathwayPotential DegradantChange in Molecular WeightCommon Analytical Observation
Oxidation4-(Methylsulfinyl)quinazoline (Sulfoxide)+16 DaAppearance of a more polar peak in reverse-phase HPLC.
Oxidation4-(Methylsulfonyl)quinazoline (Sulfone)+32 DaAppearance of an even more polar peak than the sulfoxide in reverse-phase HPLC.
Hydrolysis2-aminobenzaldehyde derivativesVariesRing-opening products, may require different analytical methods for detection.[1]

Visualizations

Signaling Pathway Involvement

Many quinazoline derivatives are investigated as inhibitors of signaling pathways in cancer. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) pathway where such compounds might act.

RTK_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Grb2, SOS) Dimerization->Signaling_Proteins RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Signaling_Proteins->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Signaling_Proteins->PI3K_AKT Cellular_Response Cellular Response (Proliferation, Survival) RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Generic RTK signaling pathway and potential inhibition by a quinazoline derivative.

Experimental Workflow for Stability Testing

The following workflow outlines the general steps for assessing the stability of a this compound derivative.

Stability_Workflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Sample at Time Points (t=0, t=x, t=y, ...) stress->sampling analysis HPLC-MS Analysis sampling->analysis data Quantify Parent Compound & Identify Degradants analysis->data report Report Stability Profile data->report Troubleshooting_Flowchart start Unexpected Experimental Result check_purity Check Purity of Starting Material (HPLC, NMR, MS) start->check_purity is_pure Is it Pure? check_purity->is_pure resynthesize Re-synthesize or Re-purify Compound is_pure->resynthesize No assess_stability Assess Stability in Experimental Conditions is_pure->assess_stability Yes resynthesize->check_purity is_stable Is it Stable? assess_stability->is_stable modify_conditions Modify Experimental Conditions (pH, Temp, Solvent) is_stable->modify_conditions No investigate_metabolism Investigate Metabolic Degradation is_stable->investigate_metabolism Yes, but still inactive modify_conditions->assess_stability end Problem Resolved modify_conditions->end end2 Problem Identified investigate_metabolism->end2

References

Refinement of experimental protocols involving 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylthio)quinazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete thionation of the precursor, quinazolin-4-one. 2. Competing N-methylation side reaction. 3. Suboptimal reaction temperature or time for methylation. 4. Impure starting materials.1. Ensure complete conversion of quinazolin-4-one to quinazoline-4-thione using an adequate amount of a thionating agent like Lawesson's reagent and sufficient reaction time. Monitor the reaction by TLC. 2. Use a polar protic solvent such as ethanol for the methylation step to favor S-alkylation over N-alkylation.[1][2] 3. Optimize the reaction temperature (e.g., reflux) and monitor the reaction progress by TLC to determine the optimal reaction time. 4. Ensure the purity of quinazolin-4-thione and the methylating agent before starting the reaction.
Presence of N3-Methylquinazolin-4-thione Impurity The use of polar aprotic solvents (e.g., DMF, DMSO) for the methylation reaction can lead to the formation of the N-methylated isomer.[1][2]1. Solvent Selection: Perform the methylation in a polar protic solvent like ethanol to significantly favor the formation of the S-methylated product.[1] 2. Purification: If the N-methylated impurity is present, it can often be separated from the desired S-methylated product by fractional crystallization or column chromatography on silica gel. The two isomers will likely have different polarities.
Difficulty in Product Purification 1. Presence of unreacted starting material (quinazoline-4-thione). 2. Formation of both S- and N-methylated isomers. 3. Contamination with residual solvent or reagents.1. Wash the crude product with a solvent in which the starting material is sparingly soluble but the product is soluble. Recrystallization is also an effective method. 2. Employ column chromatography to separate the isomers. A solvent system with a gradient of polarity can be effective. 3. Ensure the product is thoroughly dried under vacuum to remove residual solvents. Washing the crude product with water can help remove water-soluble reagents.
Inconsistent Spectroscopic Data (¹H NMR, ¹³C NMR) 1. Presence of impurities. 2. Incorrect solvent used for NMR analysis. 3. Sample degradation.1. Purify the sample further using the methods described above. 2. Ensure the correct deuterated solvent is used and that it is free from contaminants. The chemical shifts can vary slightly between different solvents. 3. Store the compound under appropriate conditions (cool, dry, and protected from light) to prevent degradation. Re-purify if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthesis involves a two-step process. First, quinazolin-4-one is converted to quinazoline-4-thione. This is typically achieved by heating quinazolin-4-one with a thionating agent such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[3] The resulting quinazoline-4-thione is then S-methylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[1]

Q2: I am getting a mixture of S-methylated and N-methylated products. How can I improve the selectivity for this compound?

A2: The selectivity of the methylation reaction is highly dependent on the solvent used. To favor the formation of the desired S-methylated product, this compound, it is recommended to use a polar protic solvent such as ethanol.[1] In contrast, polar aprotic solvents like DMF or DMSO tend to promote the formation of the undesired N3-methylquinazolin-4-thione side product.[1][2]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The presence of a singlet around 2.7-2.8 ppm in the ¹H NMR spectrum is characteristic of the S-CH₃ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): To assess the purity and identify the presence of any impurities or starting material.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

Q5: In the context of drug development, what are the known biological targets of quinazoline derivatives?

A5: Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known to target several key proteins involved in cancer signaling pathways. These include:

  • Epidermal Growth Factor Receptor (EGFR): Many quinazoline-based molecules are potent EGFR inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 by quinazoline derivatives can suppress angiogenesis.

  • Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway: This is another important signaling cascade in cancer that can be targeted by quinazoline inhibitors.

Data Presentation

Spectroscopic Data for this compound
¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
8.85 (s, 1H)168.5
8.15 (d, J = 8.4 Hz, 1H)161.2
7.88 (d, J = 8.4 Hz, 1H)151.0
7.78 (t, J = 7.6 Hz, 1H)134.0
7.55 (t, J = 7.6 Hz, 1H)128.5
2.75 (s, 3H)127.2
126.8
122.0
14.5

Note: Chemical shifts are approximate and may vary slightly based on the solvent and instrument used.

Comparison of S- vs. N-Methylation of a Quinazoline-4-thione Derivative under Different Conditions

The following table, adapted from studies on the related 2-phenylquinazoline-4-thione, illustrates the influence of the methylating agent and solvent on the product distribution. A similar trend is expected for quinazoline-4-thione.

Methylating Agent Solvent S-Methyl Product Yield (%) N-Methyl Product Yield (%)
Methyl IodideEthanolHighLow
Methyl IodideDMFLowHigh
Dimethyl SulfateEthanolHighLow
Dimethyl SulfateDMFLowHigh

Experimental Protocols

Protocol 1: Synthesis of Quinazoline-4-thione from Quinazolin-4-one

This protocol describes the conversion of quinazolin-4-one to quinazoline-4-thione using Lawesson's reagent.

Materials:

  • Quinazolin-4-one

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazolin-4-one (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the suspension.

  • Flush the flask with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the mixture to room temperature.

  • The product, quinazoline-4-thione, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold toluene.

  • Dry the product under vacuum to obtain quinazoline-4-thione.

Protocol 2: Synthesis of this compound

This protocol details the S-methylation of quinazoline-4-thione.

Materials:

  • Quinazoline-4-thione

  • Methyl Iodide

  • Sodium Hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve quinazoline-4-thione (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir for 15 minutes at room temperature.

  • Cool the mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G A Quinazolin-4-one D Thionation (Lawesson's Reagent, Toluene, Reflux) A->D B Quinazoline-4-thione E S-Methylation (CH3I, NaOH, Ethanol) B->E C This compound D->B E->C EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Quinazoline_Inhibitor Quinazoline Derivative (e.g., this compound derivative) Quinazoline_Inhibitor->EGFR VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinazoline_Inhibitor Quinazoline Derivative Quinazoline_Inhibitor->VEGFR2 PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Quinazoline_Inhibitor Quinazoline Derivative Quinazoline_Inhibitor->PI3K

References

Validation & Comparative

4-(Methylthio)quinazoline and its Derivatives: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer drug discovery, quinazoline derivatives have emerged as a privileged scaffold, leading to the development of several clinically approved targeted therapies. This guide provides a comparative analysis of 4-(Methylthio)quinazoline and its derivatives against other notable quinazoline-based anticancer agents. The focus is on their performance in preclinical studies, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.

A Comparative Look at Anticancer Activity

Quinazoline derivatives exert their anticancer effects through the inhibition of various protein kinases crucial for tumor growth and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway. While this compound itself is a less-studied entity, its derivatives have demonstrated notable anticancer potential.

This guide will compare the cytotoxic activities of this compound derivatives with established quinazoline-based drugs such as Gefitinib and Erlotinib, which are primarily EGFR inhibitors. The comparison will be based on their half-maximal inhibitory concentrations (IC50) across various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound Derivatives and Other Quinazoline-Based Anticancer Agents
Compound/DrugCancer Cell LineIC50 (µM)Primary Target(s)
This compound Derivatives
4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7 (Breast)51.9% inhibition at 62.5 µg/mL[1]Not specified
4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7 (Breast)50% inhibition at 62.5 µg/mL[1]Not specified
3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-oneBreast Cancer Cell LinePotent activity reported[2]Not specified
Established Quinazoline EGFR Inhibitors
GefitinibA549 (Lung)17.9EGFR
HCT116 (Colon)21.55EGFR
MCF-7 (Breast)20.68EGFR
ErlotinibVarious Cancer Cell LinesVariesEGFR
Other Quinazoline Derivatives
4-Methyl-quinazoline derivative (Compound 23)HCT116 (Colon)Not specified (TGI of 45.8% in vivo)[3]PI3K, HDAC
4-Methyl-quinazoline derivative (Compound 36)HCT116 (Colon)Not specified[3]PI3K, HDAC

Note: Direct IC50 values for the 4-(methylthio)benzo[h]quinazoline derivatives were not provided in the cited source; instead, percentage inhibition at a specific concentration was reported. The potency of 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one was mentioned but not quantified with an IC50 value.[2]

Signaling Pathways and Mechanisms of Action

The anticancer activity of quinazoline derivatives is intrinsically linked to their ability to interfere with key signaling pathways that drive tumorigenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Many quinazoline derivatives, including the FDA-approved drugs Gefitinib and Erlotinib, are potent EGFR tyrosine kinase inhibitors (TKIs). They compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt/mTOR.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Derivatives (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some novel quinazoline derivatives have been designed as dual inhibitors of PI3K and other cancer-related targets like histone deacetylases (HDACs).[3] These multi-targeted agents represent a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinazoline_PI3K_Inhibitor Quinazoline-based PI3K Inhibitors Quinazoline_PI3K_Inhibitor->PI3K Inhibits

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, Gefitinib) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with quinazoline derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours (Formazan formation) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of quinazoline derivatives on the expression and phosphorylation status of key signaling proteins.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer drugs.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ to 5 × 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compounds (e.g., this compound derivatives) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

Derivatives of this compound represent a promising area for the development of novel anticancer agents. The available data, although limited, suggests that this scaffold can be a foundation for potent cytotoxic compounds. To fully elucidate their therapeutic potential, further research is warranted to:

  • Synthesize and screen a broader library of this compound derivatives against a diverse panel of cancer cell lines.

  • Determine the specific molecular targets and mechanisms of action for the most potent compounds.

  • Conduct comprehensive in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

By systematically exploring this chemical space and comparing it with established quinazoline inhibitors, the scientific community can continue to advance the development of more effective and targeted cancer therapies.

References

A Comparative Analysis of 4-(Methylthio)quinazoline Derivatives and Gefitinib in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 4-(Methylthio)quinazoline derivatives and the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib. The focus is on their chemical properties, anticancer activity, and underlying mechanisms of action, supported by available experimental data. This document aims to furnish researchers and drug development professionals with a comprehensive resource to inform future research and development in the field of oncology.

Chemical and Pharmacological Profile

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1] It functions by competing with adenosine triphosphate (ATP) at the kinase's binding site, thereby blocking the downstream signaling cascades that contribute to tumor growth. The quinazoline scaffold is a core structural feature of gefitinib and many other kinase inhibitors.

This compound derivatives also feature the quinazoline core but are distinguished by a methylthio group at the 4-position. While extensive research has been conducted on various quinazoline derivatives for their anticancer properties, specific data on this compound and its direct comparison with gefitinib is emerging. The shared quinazoline scaffold suggests a potential for these compounds to exhibit activity as kinase inhibitors, possibly targeting EGFR among other cellular kinases.

PropertyThis compoundGefitinib
Core Structure QuinazolineQuinazoline
Key Functional Group 4-Methylthio group4-Anilino group with 3-chloro-4-fluoro substitution
Primary Mechanism of Action Under Investigation (Presumed Kinase Inhibition)EGFR Tyrosine Kinase Inhibition
Therapeutic Use InvestigationalApproved for non-small cell lung cancer (NSCLC) with specific EGFR mutations

Comparative Anticancer Activity

Direct comparative studies between a specific this compound and gefitinib are limited. However, studies on various 2-alkylthio-quinazoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines, in some cases surpassing the potency of gefitinib under the same experimental conditions.

One study synthesized a series of 2-alkylthio-quinazoline derivatives and evaluated their in vitro cytotoxicity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines using an MTT assay, with gefitinib as a reference compound. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized below.[2]

CompoundHeLa IC50 (µM)MDA-MB-231 IC50 (µM)
Compound 21 (a 2-alkylthio-quinazoline) 2.811.93
Compound 22 (a 2-alkylthio-quinazoline) 1.852.11
Compound 23 (a 2-alkylthio-quinazoline) 2.152.03
Gefitinib 4.328.3

These results indicate that specific 2-alkylthio-quinazoline derivatives exhibit significantly higher potency than gefitinib against both HeLa and MDA-MB-231 cell lines in this particular study.

Furthermore, other studies have reported the anticancer activity of different this compound derivatives against the MCF-7 breast cancer cell line. While a direct comparison with gefitinib from the same study is not available, these findings highlight the potential of this class of compounds.

CompoundCell LineIC50 (µg/mL)
4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline MCF-762.5 (51.9% inhibition)
4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline MCF-762.5 (50% inhibition)
4-(2-(4-(methylthio)phenyl)quinazolin-4-yl)morpholine MCF-7Not specified in µg/mL

It is important to note that the IC50 values for gefitinib can vary significantly depending on the cell line and the presence of specific EGFR mutations. For instance, gefitinib is highly potent against NSCLC cell lines with activating EGFR mutations (e.g., PC-9, HCC827), with IC50 values in the nanomolar range.[3][4] In contrast, its activity against cell lines with wild-type EGFR or other resistance mechanisms is considerably lower. The MCF-7 cell line is generally considered to have low EGFR expression and is relatively insensitive to gefitinib, with reported IC50 values often in the micromolar range.[5]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Gefitinib's mechanism of action is centered on the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis. Gefitinib blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits 4_MTQ This compound (Hypothesized) 4_MTQ->P_EGFR Inhibits? RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental Workflow: In Vitro Anticancer Activity Assessment

The evaluation of the anticancer activity of compounds like this compound and gefitinib typically involves a series of in vitro assays. A standard workflow is depicted below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis & Purification of this compound Treatment Treatment with Compounds (4-MTQ & Gefitinib) Synthesis->Treatment Kinase_Assay In Vitro Kinase Assay (EGFR Inhibition) Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for EGFR Phosphorylation Treatment->Western_Blot

References

Validating the Anticancer Potential of 4-(Methylthio)quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives approved for clinical use. This guide provides a comparative analysis of the anticancer activity of compounds derived from 4-(Methylthio)quinazoline, presenting key experimental data, detailed protocols for cited assays, and visualizations of implicated signaling pathways. While direct extensive research on the parent compound, this compound, is limited in publicly available literature, this guide focuses on its closely related derivatives to offer valuable insights into its potential as a pharmacophore in oncology.

Comparative Anticancer Activity

The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. This section summarizes the quantitative data, comparing the efficacy of these derivatives to established anticancer agents.

A study on morpholine-substituted quinazolines investigated the activity of 4-(2-(4-methylthiophenyl)quinazolin-4-yl)morpholine . The results demonstrated its cytotoxic potential across different cancer types.[1] Notably, the presence of the methylthio group at the para position of the phenyl ring enhanced potency against MCF-7 and SHSY-5Y cell lines compared to the unsubstituted analog.[1]

Another investigation focused on tetrahydro-benzo[h]quinazoline derivatives, including 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline and 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline . These compounds were assessed for their ability to inhibit the growth of the MCF-7 breast cancer cell line.[2]

The following table summarizes the inhibitory concentration (IC50) values and percentage of inhibition data for these derivatives and compares them with the standard-of-care chemotherapeutic agent Doxorubicin and the targeted therapy Gefitinib.

Compound/DrugCell LineIC50 (µM)% Inhibition (Concentration)
4-(2-(4-methylthiophenyl)quinazolin-4-yl)morpholine A54910.38 ± 0.27[3]Not Reported
MCF-76.44 ± 0.29[3]Not Reported
SHSY-5Y9.54 ± 0.15[3]Not Reported
4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline MCF-7Not Reported90.38% (7.8 µg/ml)[2]
4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline MCF-7Not Reported77.06% (7.8 µg/ml)[2]
Gefitinib A54919.91 - 43.17[4]Not Reported
PC9<1[5]Not Reported
HeLa4.3[6]Not Reported
MDA-MB-23128.3[6]Not Reported
Doxorubicin A549>20[7]Not Reported
MCF-72.50 ± 1.76[7]Not Reported
HeLa2.92 ± 0.57[7]Not Reported

Implicated Signaling Pathways

Quinazoline derivatives frequently exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The EGFR and PI3K/Akt pathways are common targets.[8][9]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell growth and proliferation.[10][11] Many quinazoline-based drugs are designed as EGFR inhibitors.[12]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazoline This compound Derivative Quinazoline->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Recruits & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Quinazoline This compound Derivative Quinazoline->PI3K Inhibits MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of quinazoline derivative Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

References

Comparative Antimicrobial Spectrum of 4-(Methylthio)quinazoline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various 4-(Methylthio)quinazoline analogs, supported by available experimental data. The information is presented to facilitate the evaluation and selection of promising compounds for further investigation.

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects. Analogs featuring a methylthio group at the 4-position of the quinazoline ring have been a subject of interest for their potential to inhibit the growth of various pathogenic microorganisms. This guide summarizes the available data on their antimicrobial spectrum, presents the methodologies used for their evaluation, and visualizes the general workflow for such studies.

Performance Comparison of this compound Analogs

To date, comprehensive studies focusing solely on a wide array of this compound analogs and their antimicrobial activities are limited in the public domain. However, data from broader studies on quinazoline derivatives have included some compounds bearing the 4-methylthio moiety. The following table consolidates available Minimum Inhibitory Concentration (MIC) data to offer a comparative overview. A lower MIC value indicates greater potency.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
Analog A (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1][2]diazepin-2(5H)-oneStaphylococcus aureusData Not Quantified[3]
Escherichia coliData Not Quantified[3]
Analog B 8-bromo-3-(2-(dimethylamino)ethyl)-2-(methylthio)quinazolin-4(3H)-one derivativeBacillus subtilisNot Specified[4]
Bacillus sphaericusNot Specified[4]
Staphylococcus aureusNot Specified[4]
Pseudomonas aeruginosaNot Specified[4]
Klebsiella aerogenesNot Specified[4]
Chromobacterium violaceumNot Specified[4]
Candida albicansNot Specified[4]
Aspergillus fumigatusNot Specified[4]
Trichophyton rubrumNot Specified[4]
Trichophyton mentagrophytesNot Specified[4]

Note: The available literature did not provide specific MIC values for a broad range of this compound analogs. The table reflects the current limitations in publicly accessible, quantitative data for direct comparison.

Experimental Protocols

The antimicrobial activity of quinazoline derivatives is typically evaluated using standardized methods to determine their inhibitory effects on the growth of various microorganisms. The following are detailed methodologies commonly cited in the literature for such assessments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours.

    • Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The synthesized this compound analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or by using a spectrophotometric plate reader.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.

  • Preparation of Agar Plates:

    • Sterile Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A standardized microbial suspension (as prepared for the broth microdilution method) is uniformly spread over the surface of the agar plate using a sterile cotton swab.

  • Application of Test Compounds:

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

    • A fixed volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation:

    • The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is absent) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Experimental and logical Workflows

The following diagrams illustrate the typical workflows involved in the synthesis and antimicrobial evaluation of novel chemical compounds, as well as the general logic of structure-activity relationship (SAR) studies.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening start Starting Materials reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test diffusion_test Agar Well/Disk Diffusion characterization->diffusion_test data_analysis Data Analysis mic_test->data_analysis diffusion_test->data_analysis caption General workflow for synthesis and antimicrobial evaluation.

Caption: General workflow for synthesis and antimicrobial evaluation.

sar_logic cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Iteration core Core Scaffold (4-Methylthioquinazoline) analogs Synthesize Analogs (Varying Substituents) core->analogs testing Antimicrobial Assays (MIC Determination) analogs->testing sar Establish SAR testing->sar optimization Lead Optimization sar->optimization caption Logic of a Structure-Activity Relationship (SAR) study.

Caption: Logic of a Structure-Activity Relationship (SAR) study.

Mechanism of Action

The precise mechanism of action for this compound analogs as antimicrobial agents is not yet fully elucidated and appears to be dependent on the overall substitution pattern of the molecule. However, research on the broader class of quinazoline and quinazolinone derivatives suggests several potential targets within microbial cells. One of the most cited mechanisms is the inhibition of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication, transcription, and repair.[4][5] By binding to these enzymes, the compounds can induce cleavage of the bacterial DNA, ultimately leading to cell death.[5] Further research is necessary to determine if this compound analogs specifically target this pathway or possess alternative mechanisms of action.

mechanism_of_action compound This compound Analog target Bacterial DNA Gyrase / Topoisomerase IV compound->target Inhibition dna_replication DNA Replication & Repair Disrupted target->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death caption Postulated mechanism of action for quinazoline derivatives.

Caption: Postulated mechanism of action for quinazoline derivatives.

References

Comparative Analysis of the Biological Effects of 4-(Methylthio)quinazoline and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of 4-(Methylthio)quinazoline's biological efficacy against established kinase inhibitors. This report details comparative anticancer activities, underlying mechanisms of action, and standardized experimental protocols.

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. A notable subset of these compounds, characterized by a methylthio substitution at the 4-position, has garnered interest for its potential as a therapeutic agent. This guide provides a comparative analysis of the biological effects of this compound derivatives against well-established quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. These alternatives are widely used in clinical settings and serve as benchmarks for evaluating the efficacy and mechanism of novel anticancer compounds.

This comparison focuses on the cytotoxic effects against various cancer cell lines, the inhibition of key signaling pathways, and the detailed experimental methodologies required to replicate and validate these findings.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives and the selected alternatives was evaluated against a panel of human cancer cell lines, including breast (MCF-7), non-small cell lung (A549), and colorectal (HCT-116) cancer lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

CompoundTarget Cancer Cell LineIC50 (µM)
4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline (C1) MCF-7Not explicitly stated, but showed 90.38% inhibition at 7.8 µg/mL and 51.9% at 62.5 µg/mL[1][2]
4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline (C2) MCF-7Not explicitly stated, but showed 77.06% inhibition at 7.8 µg/mL and 50% at 62.5 µg/mL[1][2]
Gefitinib A549~5-10[3]
HeLa4.3[4]
MDA-MB-23128.3[4]
Erlotinib A549~23[3]
HCT-116Varies with cell density
MCF-7> 30
Lapatinib MCF-7136.6[5]
A549Associated with sensitivity in cells with HER-2 amplification[6]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data for the this compound derivatives C1 and C2 is presented as percentage inhibition at given concentrations, as exact IC50 values were not available in the cited literature.[1][2]

Signaling Pathways and Mechanisms of Action

The selected alternative compounds—Gefitinib, Erlotinib, and Lapatinib—are well-characterized as tyrosine kinase inhibitors that primarily target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. These pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

The precise mechanism of action for this compound derivatives is not as extensively elucidated. However, the broader class of quinazoline compounds is known to exert its anticancer effects through various mechanisms, including the inhibition of protein kinases like PI3K and tubulin polymerization.

EGFR/HER2 Signaling Pathway Targeted by Alternatives

Gefitinib and Erlotinib are reversible inhibitors of the EGFR tyrosine kinase, while Lapatinib is a dual inhibitor of both EGFR and HER2. By blocking the ATP-binding site of these receptors, they prevent autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_Akt Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: EGFR/HER2 signaling pathway and points of inhibition.

Postulated Mechanism of this compound Derivatives

While a definitive signaling pathway for this compound derivatives has not been fully characterized, based on the broader quinazoline literature, their anticancer activity may involve multiple targets. The diagram below illustrates a generalized workflow for assessing the biological effects of these compounds.

Experimental_Workflow Compound This compound Derivative CancerCells Cancer Cell Lines (e.g., MCF-7, A549) Compound->CancerCells MTT_Assay MTT Assay CancerCells->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Kinase_Assay Kinase Inhibition Assay Mechanism_Study->Kinase_Assay Western_Blot Western Blot (Signaling Proteins) Mechanism_Study->Western_Blot Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Biological_Effect Biological Effect (e.g., Apoptosis, Cycle Arrest) Kinase_Assay->Biological_Effect Western_Blot->Biological_Effect Cell_Cycle->Biological_Effect

Caption: General experimental workflow for evaluating anticancer compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of biological findings. The following are standard protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (this compound derivatives, Gefitinib, Erlotinib, Lapatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the recombinant kinase, the kinase buffer, and the test compound.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (luminescence-based).

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Western Blot Analysis for Signaling Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated EGFR).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.

Conclusion

This guide provides a framework for the comparative evaluation of this compound derivatives against established kinase inhibitors. While the available data suggests that certain this compound derivatives exhibit promising anticancer activity against breast cancer cells, further quantitative studies are required to establish their potency with precise IC50 values. The provided experimental protocols offer standardized methods for conducting such validation studies. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound derivatives to better understand their mechanism of action and potential for clinical development. The continued investigation of this class of compounds may lead to the discovery of novel and effective anticancer therapeutics.

References

Comparative Efficacy Analysis: 4-(Methylthio)quinazoline versus its Oxygen Analog, 4-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Drug Development Professionals

In the landscape of kinase inhibitor development, the quinazoline scaffold has proven to be a cornerstone for potent and selective agents, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Modifications to the core structure are critical for tuning activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of two closely related analogs: 4-(Methylthio)quinazoline and its oxygen counterpart, 4-Methoxyquinazoline. The focus is on the impact of substituting the 4-position oxygen with sulfur and the resulting implications for biological efficacy, supported by experimental data and protocols.

Quantitative Efficacy Comparison

While direct, head-to-head comparative studies on the parent this compound and 4-Methoxyquinazoline molecules are not extensively available in published literature, structure-activity relationship (SAR) studies on more complex derivatives provide valuable insights. The data below is compiled from various studies on quinazoline derivatives where ether and thioether linkages at the C4 position were evaluated for their inhibitory effects, primarily against EGFR.

Disclaimer: The following data represents various substituted quinazoline derivatives and is intended to illustrate the general efficacy trends of 4-alkoxy vs. 4-alkylthio substitution patterns. These values are not a direct comparison of the unsubstituted parent compounds.

Compound ClassLinkage TypeTargetPotency (IC₅₀)Cell Line (Antiproliferative)Potency (IC₅₀)
Thioether-Linked Quinazoline Derivative Thioether (-S-)EGFR0.01 µMPC3 (Prostate Cancer)1.8 µM[4]
Ether-Linked Quinazoline Derivative Ether (-O-)EGFR0.02 µMA431 (Epidermoid Carcinoma)3.4 µM[2]
Thioether-Linked Quinazoline Derivative 3a Thioether (-S-)Not SpecifiedNot SpecifiedPC3 (Prostate Cancer)5.6 µM[4]
Thioether-Linked Quinazoline Derivative 3d Thioether (-S-)Not SpecifiedNot SpecifiedPC3 (Prostate Cancer)8.1 µM[4]

Key Observation: In studies where analogous ether and thioether derivatives were compared, the thioether-linked compounds demonstrated slightly superior or comparable potency in enzymatic assays against EGFR. For instance, one study noted that thioether-linked derivatives exhibited an IC50 of 0.01 µM, while their ether-linked counterparts had an IC50 of 0.02 µM. Furthermore, several 4-alkyl(aryl)thioquinazoline derivatives have shown high efficacy against cancer cell lines like PC3, with IC50 values in the low micromolar range.[4]

Structure-Activity Relationship (SAR) Insights

The substitution at the C4 position of the quinazoline ring is crucial for its interaction with the hinge region of the ATP-binding pocket of kinases like EGFR. The choice between a sulfur (thioether) and an oxygen (ether) atom at this position influences several key physicochemical properties:

  • Electronegativity and Bond Angles: Oxygen is more electronegative than sulfur. This difference affects the electron density of the quinazoline ring and the geometry of the substituent, which can alter the strength of hydrogen bonding interactions with key residues in the kinase hinge region, such as Met793 in EGFR.[2]

  • Lipophilicity: Thioethers are generally more lipophilic than their corresponding ethers. This can enhance membrane permeability and cell uptake, potentially leading to improved activity in cell-based assays. It may also affect plasma protein binding and overall pharmacokinetics.

  • Metabolic Stability: The C-S bond in a methylthio group can be susceptible to oxidation (to sulfoxide and sulfone), while the C-O bond in a methoxy group is typically more stable, though it can undergo O-dealkylation. These metabolic differences can impact the compound's half-life and in vivo efficacy.

Signaling Pathway and Experimental Workflow

To understand the context of this comparison, it is essential to visualize both the biological target pathway and the experimental process for evaluating these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Thio/Methoxy Quinazoline Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_analysis Analysis Synth Synthesis of This compound & 4-Methoxyquinazoline Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify KinaseAssay EGFR Kinase Inhibition Assay Purify->KinaseAssay MTTAssay MTT Proliferation Assay Purify->MTTAssay Data1 Determine Enzymatic IC₅₀ KinaseAssay->Data1 Compare Compare Efficacy & Analyze SAR Data1->Compare CellCulture Culture EGFR-dependent Cancer Cell Lines (e.g., A431) CellCulture->MTTAssay Data2 Determine Cellular IC₅₀ MTTAssay->Data2 Data2->Compare

Caption: Workflow for comparing quinazoline inhibitor efficacy.

Experimental Protocols

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a common method to determine the concentration of an inhibitor required to block 50% of EGFR kinase activity (IC₅₀) in a cell-free system.

  • Objective: To measure the direct inhibitory effect of the compounds on purified EGFR enzyme activity.

  • Principle: The assay measures the transfer of phosphate from ATP to a tyrosine-containing substrate by the EGFR kinase. Inhibition is quantified by measuring the reduction in substrate phosphorylation, often via luminescence or fluorescence.

  • Materials:

    • Recombinant human EGFR kinase enzyme.

    • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[5]

    • ATP (Adenosine triphosphate).

    • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compounds (this compound, 4-Methoxyquinazoline) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer.

    • Add 2 µL of the EGFR enzyme solution to each well of a 384-well plate.[5]

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the respective wells.[5]

    • Incubate the enzyme and inhibitor for 30-60 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.[5]

    • Incubate the reaction for 60 minutes at room temperature.[5]

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate 40 min; then add 10 µL of Kinase Detection Reagent, incubate 30 min).[5]

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting the data using a suitable nonlinear regression model.

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the compound's ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

  • Objective: To determine the cytotoxic or cytostatic effect of the compounds on living cells and calculate the cellular IC₅₀.

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[6][7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8][9] The amount of formazan is proportional to the number of viable cells.[8]

  • Materials:

    • EGFR-dependent human cancer cell line (e.g., A431).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or isopropanol).[6][9]

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells into a 96-well plate at a density of approximately 3,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (as a vehicle control).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9]

    • Observe the formation of purple formazan crystals.

    • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6][9]

    • Measure the absorbance (optical density) of the solution at a wavelength of 570 nm using a microplate reader.[6][7]

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC₅₀ value by plotting the results.

Conclusion

The substitution of an oxygen atom with a sulfur atom at the 4-position of the quinazoline scaffold presents a subtle but significant modification for medicinal chemists. Based on available data from substituted analogs, the 4-thioether linkage appears to confer a slight potency advantage in enzymatic assays, potentially due to differences in lipophilicity and electronic properties that influence binding to the EGFR active site. However, this may be offset by differences in metabolic stability. The provided protocols offer a standardized framework for directly comparing the efficacy of this compound and 4-Methoxyquinazoline, enabling a data-driven decision in the lead optimization process for next-generation kinase inhibitors.

References

Head-to-head comparison of 4-(Methylthio)quinazoline synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of two primary methods for the synthesis of 4-(methylthio)quinazoline is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the available synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on specific research needs.

Head-to-Head Comparison of Synthesis Methods

Two prominent methods for the synthesis of this compound derivatives have been identified in the literature:

  • S-alkylation of a 4-thioxo-3,4-dihydroquinazoline derivative.

  • Thioetherification of a 4-chloroquinazoline derivative.

The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: S-AlkylationMethod 2: Thioetherification
Starting Material 2-Aryl-3-hydroxy-4-thioxo-3,4-dihydroquinazoline4-Chloroquinazolines
Reagents Methyl iodide, TriethylamineThiol compounds, K₂CO₃
Solvent Dry MethanolAcetone
Reaction Temperature RefluxReflux
Reaction Time 2 hoursNot specified
Yield 79-83%[1]Not specified for this compound

Experimental Protocols

Method 1: S-Alkylation of 2-Aryl-3-hydroxy-4-thioxo-3,4-dihydroquinazoline[1]

This method involves the direct methylation of the thiol group of a 4-thioxoquinazoline derivative.

Procedure:

  • To a well-stirred solution of the appropriate 2-aryl-3-hydroxy-4-thioxo-3,4-dihydroquinazoline (5 mmol) in dry methanol (50 ml), add triethylamine (5 mmol).

  • Add methyl iodide (10 mmol) to the reaction mixture.

  • Heat the reaction mixture at reflux temperature for 2 hours.

  • After cooling, the separated solid is collected by filtration.

  • The crude product is recrystallized from methanol to yield the pure 2-aryl-4-methylthioquinazoline-3-oxide.

Example Yields:

  • 2-Phenyl-4-methylthioquinazoline-3-oxide: 79%

  • 2-(p-Tolyl)-4-methylthioquinazoline-3-oxide: 83%

Method 2: Thioetherification of 4-Chloroquinazolines

This method provides a route to 4-alkyl(aryl)thioquinazoline derivatives through the reaction of a 4-chloroquinazoline with a thiol. While a specific protocol for this compound is not detailed, a general procedure can be inferred.

General Procedure:

  • A mixture of a 4-chloroquinazoline and a thiol compound is refluxed in acetone.

  • Potassium carbonate (K₂CO₃) is used as a base.

Logical Workflow of Synthesis Methods

The following diagram illustrates the logical workflow for the two primary synthesis routes to this compound derivatives.

G Synthesis Routes to this compound Derivatives cluster_0 Method 1: S-Alkylation cluster_1 Method 2: Thioetherification start1 2-Aryl-3-hydroxy-4-thioxo-3,4-dihydroquinazoline reagents1 Methyl Iodide, Triethylamine start1->reagents1 Reacts with product1 2-Aryl-4-methylthioquinazoline-3-oxide reagents1->product1 Yields start2 4-Chloroquinazoline reagents2 Methanethiol, K₂CO₃ start2->reagents2 Reacts with product2 This compound reagents2->product2 Yields

Caption: Comparative workflow of S-Alkylation and Thioetherification for this compound synthesis.

References

The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the methylthio group's influence on the biological activity and pharmacokinetic profile of quinazoline compounds, supported by experimental data and detailed protocols.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology. The strategic placement of various functional groups on this heterocyclic system can dramatically influence its biological activity, selectivity, and pharmacokinetic properties. Among these, the methylthio (-SCH3) group at the 2-position of the quinazolin-4(3H)-one core has emerged as a recurring motif in the design of potent anticancer agents. This guide provides a comparative overview of the advantages conferred by the methylthio group, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Enhanced Biological Activity: A Quantitative Comparison

The inclusion of a 2-methylthio group in quinazolin-4(3H)-one derivatives has been shown to result in significant cytotoxic activity against various cancer cell lines. While direct comparative studies with 2-unsubstituted analogues are scarce in the literature, a comparison of the half-maximal inhibitory concentrations (IC50) of various 2-methylthio-substituted quinazolines against standard chemotherapeutic agents provides a benchmark for their potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7 (Breast)~15.6DoxorubicinNot specified[1]
4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7 (Breast)~31.2DoxorubicinNot specified[1]
2-{[4-(dimethylamino)benzyl]thio}-3-phenylquinazolin-4(3H)-oneHeLa (Cervical)1.85 ± 0.09Gefitinib4.3 ± 0.21[2]
2-{[4-(dimethylamino)benzyl]thio}-3-phenylquinazolin-4(3H)-oneMDA-MB-231 (Breast)2.81 ± 0.14Gefitinib28.3 ± 1.41[2]

Note: The data presented is compiled from different studies and is intended for comparative purposes. The reference compounds were used as positive controls in the respective studies.

The data suggests that 2-methylthio-quinazoline derivatives can exhibit potent anticancer activity, in some cases surpassing that of the established EGFR inhibitor, gefitinib.

Pharmacokinetic Profile: The Role of the Methylthio Group in Metabolism

The methylthio group can significantly influence the pharmacokinetic properties of a drug molecule. It provides a site for metabolic transformation, which can impact the drug's half-life, clearance, and potential for drug-drug interactions.

  • Metabolic Pathway: In vitro studies on compounds containing a methylthio group, such as 2-methylthiobenzothiazole, have shown that the sulfur atom can be oxidized to a methylsulfoxide and subsequently a methylsulfone.[3] These more polar metabolites can then be conjugated with glutathione, a process mediated by glutathione-S-transferases.[3] This metabolic pathway ultimately leads to the S-demethylation of the methylthio group.[3]

  • Modulation of Drug Half-Life: The presence of a metabolically susceptible site like the methylthio group can be advantageous in drug design. By modifying the electronic and steric environment around the methylthio group, medicinal chemists can fine-tune the rate of metabolism, thereby controlling the drug's half-life and duration of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the synthesis of a representative 2-methylthio-quinazoline and for a key biological assay used to determine its anticancer activity.

Synthesis of 2-(Methylthio)quinazolin-4(3H)-one

This two-step synthesis involves the initial formation of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, followed by S-alkylation with a methylating agent.

Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzamide (1 equivalent) and carbon disulfide (1.5 equivalents) in ethanol.

  • Addition of Base: Add potassium hydroxide (3 equivalents) dissolved in water to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the mixture with a dilute solution of hydrochloric acid until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry to obtain the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Step 2: S-methylation to yield 2-(Methylthio)quinazolin-4(3H)-one

  • Reaction Setup: Dissolve the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base such as potassium carbonate (1.2 equivalents) to the solution.[2]

  • Addition of Methylating Agent: Add a methylating agent, for example, methyl iodide (1.5 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.[2]

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization from ethanol to yield the final 2-(methylthio)quinazolin-4(3H)-one.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline compounds (e.g., 0, 1, 5, 10, 25, and 50 µM) and a positive control (e.g., doxorubicin or gefitinib).[2][4] Incubate for a further 24-72 hours.[2][4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[1]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanism and Workflow

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures.

Synthesis_Workflow cluster_step1 Step 1: Thione Formation cluster_step2 Step 2: S-Methylation A 2-Aminobenzamide + CS2 B Add KOH, Reflux in Ethanol A->B C Acidic Work-up & Filtration B->C D 2-Thioxo-quinazolin-4(1H)-one C->D E Dissolve in DMF with K2CO3 D->E Intermediate F Add Methyl Iodide E->F G Stir at Room Temp F->G H Precipitation & Recrystallization G->H I 2-(Methylthio)quinazolin-4(3H)-one H->I

Caption: Synthetic workflow for 2-(methylthio)quinazolin-4(3H)-one.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinazoline Compounds B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP P P RAS RAS EGFR->RAS Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Quinazoline Quinazoline Inhibitor (e.g., with -SCH3 group) Quinazoline->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.

Conclusion

The methylthio group serves as a valuable pharmacophore in the design of quinazoline-based compounds, particularly in the development of anticancer agents. While more direct comparative studies are needed to fully elucidate its structure-activity relationship, the existing data indicates that the 2-methylthio substitution can lead to potent biological activity. Furthermore, its role as a metabolic handle offers medicinal chemists an opportunity to fine-tune the pharmacokinetic profile of drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of 4-(Methylthio)quinazoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Methylthio)quinazoline, a compound utilized in various research applications. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

I. Understanding the Hazards

Key Potential Hazards:

  • Skin Irritation[1][2]

  • Serious Eye Irritation[1][2]

  • Respiratory Tract Irritation[1][2]

  • Harmful if Swallowed[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure that the following personal protective equipment is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat is standard.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust.[1]

III. Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container for this compound waste.

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly fitting screw cap.[4][5]

    • Ensure the container is in good condition, free from leaks or damage.[5]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration or quantity of the waste.

    • Indicate the date when the first drop of waste was added (accumulation start date).[6]

    • Deface any previous labels on the container to avoid confusion.[4]

  • Storage Location:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from drains, heat sources, and incompatible chemicals.[1][3]

    • Store hazardous chemicals below eye level.[7]

IV. Disposal Procedure for Unused or Contaminated this compound

This section outlines the step-by-step process for preparing this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Caption: Workflow for the disposal of this compound waste.

V. Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be handled properly to remove residual chemical.

  • Triple Rinsing:

    • For containers that held what are classified as "acutely hazardous" or "P-list" chemicals, triple rinsing is mandatory.[4] While the specific classification of this compound may not be listed, it is best practice to follow this procedure.

    • Rinse the empty container three times with a suitable solvent that can dissolve the compound.

    • Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous waste in your designated this compound waste container.[8]

  • Container Disposal:

    • Once triple-rinsed, deface or remove all labels from the container.[8]

    • Remove the cap.[8]

    • The clean, label-free container can then typically be disposed of as regular laboratory glass or plastic waste.[4][8]

VI. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert others in the immediate area and evacuate if necessary.

  • Control and Contain:

    • If safe to do so, prevent the spill from spreading. For solid materials, avoid creating dust.[3]

    • For small spills, use an inert absorbent material to sweep or vacuum up the substance.[1]

  • Cleanup and Disposal:

    • Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container.

    • Do not flush spilled material into drains or sewer systems.[3][9]

  • Decontaminate:

    • Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE EHS Contact EHS/Emergency Response LargeSpill->EHS Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Waste into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate

Caption: Logical flow for responding to a this compound spill.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling 4-(Methylthio)quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 4-(Methylthio)quinazoline in a laboratory setting. The following procedures are based on best practices for handling quinazoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound:

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2][3]
Skin Protection - Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[1] It is critical to check the manufacturer's glove compatibility data for the specific chemical and breakthrough times.- Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect against contamination.[1] For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before starting any work, ensure that a substance-specific Safety Data Sheet (SDS) for this compound has been reviewed.

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid creating dust.

    • Use a spatula or other appropriate tool for transfers.

    • If transferring a solution, use a pipette or syringe with caution to prevent splashes.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • In case of accidental contact, immediately follow first-aid procedures. For skin contact, wash the affected area with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5][6]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste:

    • All waste containing this compound, including excess reagents and reaction mixtures, should be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.

    • Place these materials in a clearly labeled, sealed waste bag or container.

  • Disposal Vendor:

    • Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

SafeHandlingWorkflow start Start: Prepare for Handling ppe Don Required PPE: - Goggles/Face Shield - Gloves - Lab Coat/Gown start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Compound Carefully fume_hood->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste end End of Procedure dispose_waste->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.